2-Ethyl-7-methylthieno[2,3-c]pyridine
Description
Structure
2D Structure
Properties
CAS No. |
120010-04-0 |
|---|---|
Molecular Formula |
C10H11NS |
Molecular Weight |
177.265 |
IUPAC Name |
2-ethyl-7-methylthieno[2,3-c]pyridine |
InChI |
InChI=1S/C10H11NS/c1-3-9-6-8-4-5-11-7(2)10(8)12-9/h4-6H,3H2,1-2H3 |
InChI Key |
ONAKYSPKMAJEAZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)C(=NC=C2)C |
Synonyms |
Thieno[2,3-c]pyridine, 2-ethyl-7-methyl- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 2-Ethyl-7-methylthieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 2-Ethyl-7-methylthieno[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Thieno[2,3-c]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant attention due to their diverse biological activities, including their roles as kinase inhibitors and antimicrobial agents.[1][2] Given the absence of a documented direct synthesis for the title compound, this guide details a rational, multi-step approach based on established and reliable chemical transformations. The proposed route leverages the Gewald reaction for the construction of the core thieno[2,3-c]pyridine scaffold, followed by functionalization to achieve the desired substitution pattern. This document provides detailed experimental protocols for analogous reactions, quantitative data, and workflow visualizations to aid researchers in the potential synthesis of this and related compounds.
Proposed Synthetic Strategy
The retrosynthetic analysis for this compound suggests a convergent approach. The core thieno[2,3-c]pyridine skeleton can be efficiently constructed via the Gewald reaction, a powerful one-pot, multi-component reaction to form substituted 2-aminothiophenes.[3][4] The strategy involves the initial synthesis of a substituted 2-aminotetrahydrothieno[2,3-c]pyridine, followed by aromatization and subsequent functionalization to introduce the ethyl group at the C2 position.
The proposed forward synthesis is a four-step process:
-
Step 1: Gewald Reaction: Synthesis of Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate from N-methyl-4-piperidone, ethyl cyanoacetate, and elemental sulfur.
-
Step 2: Aromatization: Dehydrogenation of the tetrahydrothieno[2,3-c]pyridine intermediate to yield the aromatic thieno[2,3-c]pyridine core.
-
Step 3: Friedel-Crafts Acylation: Introduction of an acetyl group at the C2 position of the thieno[2,3-c]pyridine core via Friedel-Crafts acylation. Thiophene and its derivatives are known to undergo preferential electrophilic substitution at the C2 position.[5][6]
-
Step 4: Wolff-Kishner Reduction: Reduction of the 2-acetyl group to the corresponding ethyl group to yield the final product, this compound.
Experimental Protocols
The following protocols are based on established procedures for analogous transformations and should be adapted and optimized for the specific substrates in this proposed synthesis.
Step 1: Synthesis of Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
This procedure is adapted from the Gewald reaction for the synthesis of similar 2-aminothiophenes.[3][7]
-
Reagents: N-methyl-4-piperidone, Ethyl cyanoacetate, Elemental Sulfur, Morpholine (catalyst), Ethanol (solvent).
-
Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-methyl-4-piperidone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (50 mL).
-
Add morpholine (0.2 eq) to the mixture as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.
-
Step 2: Aromatization to Ethyl 2-amino-7-methylthieno[2,3-c]pyridine-3-carboxylate
This step involves the dehydrogenation of the piperidine ring.
-
Reagents: Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, Palladium on carbon (10% Pd/C), Xylene (solvent).
-
Protocol:
-
In a 100 mL round-bottom flask, dissolve the product from Step 1 (1.0 eq) in xylene.
-
Add 10% Palladium on carbon (10 mol%).
-
Heat the mixture to reflux (approximately 140 °C) for 12-24 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude aromatic product, which can be purified by column chromatography on silica gel.
-
Step 3: Synthesis of Ethyl 2-acetyl-7-methylthieno[2,3-c]pyridine-3-carboxylate via Friedel-Crafts Acylation
This protocol is based on the acylation of thiophene.[5][6]
-
Reagents: Ethyl 2-amino-7-methylthieno[2,3-c]pyridine-3-carboxylate, Acetyl chloride, Anhydrous Aluminum chloride (AlCl₃), Dichloromethane (DCM, solvent).
-
Protocol:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 eq) and dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the suspension and stir for 15 minutes.
-
Add a solution of the aromatized product from Step 2 (1.0 eq) in dry dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 2-acetyl derivative.
-
Step 4: Wolff-Kishner Reduction to this compound
This is a standard protocol for the reduction of a ketone to an alkane.
-
Reagents: Ethyl 2-acetyl-7-methylthieno[2,3-c]pyridine-3-carboxylate, Hydrazine hydrate, Potassium hydroxide, Ethylene glycol (solvent).
-
Protocol:
-
In a round-bottom flask fitted with a reflux condenser, add the 2-acetyl derivative from Step 3 (1.0 eq), hydrazine hydrate (4.0-5.0 eq), and ethylene glycol.
-
Heat the mixture to 100-120 °C for 1-2 hours.
-
Add powdered potassium hydroxide (4.0 eq) in portions.
-
Increase the temperature to 190-200 °C and allow the mixture to reflux for 3-4 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Data Presentation
The following tables summarize typical quantitative data for the types of reactions described in the experimental protocols. The values are based on literature precedents for analogous reactions and may vary for the specific synthesis of this compound.
Table 1: Reaction Conditions and Yields for the Proposed Synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Gewald Reaction | N-methyl-4-piperidone, Ethyl cyanoacetate, Sulfur | Ethanol | 78 | 4-6 | 60-85 |
| 2 | Aromatization | 10% Pd/C | Xylene | 140 | 12-24 | 50-70 |
| 3 | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | DCM | 0 to RT | 4-6 | 70-90 |
| 4 | Wolff-Kishner Reduction | Hydrazine hydrate, KOH | Ethylene Glycol | 190-200 | 3-4 | 60-80 |
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic workflow.
Caption: Proposed four-step synthesis of this compound.
Caption: Detailed experimental workflow for the proposed synthesis.
Conclusion
This technical guide presents a viable and chemically sound synthetic route for this compound. By employing the robust Gewald reaction for the assembly of the core heterocyclic system, followed by standard functional group manipulations including aromatization, Friedel-Crafts acylation, and Wolff-Kishner reduction, the target molecule should be accessible for further study. The provided experimental protocols and data, derived from analogous transformations in the chemical literature, offer a solid foundation for researchers to undertake this synthesis. Further optimization of each step will likely be necessary to achieve maximal yields and purity. This proposed pathway opens avenues for the synthesis of a variety of substituted thieno[2,3-c]pyridines, contributing to the exploration of their chemical and biological properties.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
2-Ethyl-7-methylthieno[2,3-c]pyridine CAS number and structure
Audience: Researchers, scientists, and drug development professionals.
Introduction to the Thieno[2,3-c]pyridine Scaffold
Thienopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and material science. Among the various isomers, the thieno[2,3-c]pyridine core is a key structural motif found in a range of biologically active molecules, including kinase inhibitors. These compounds have been investigated for their potential therapeutic applications, including anticancer, antimicrobial, and anticoagulant properties.[1] The synthesis and derivatization of the thieno[2,3-c]pyridine skeleton are areas of active research, aiming to explore its structure-activity relationships and develop novel therapeutic agents.[1]
Core Structure and Numbering
The fundamental structure of thieno[2,3-c]pyridine consists of a thiophene ring fused to a pyridine ring. The specific arrangement in thieno[2,3-c]pyridine involves the fusion at the 'c' face of the pyridine ring.
Parent Compound: Thieno[2,3-c]pyridine
Physicochemical Data of Representative Derivatives
While data for the specific 2-ethyl-7-methyl derivative is unavailable, the following table summarizes key data for related thieno[2,3-c]pyridine compounds to provide a comparative reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 7-methylthieno[2,3-c]pyridine | 30433-74-0 | C₈H₇NS | 149.216 | A methylated derivative of the core scaffold.[3] |
| ethyl 3-methylthieno[2,3-c]pyridine-2-carboxylate | 1186542-72-2 | C₁₁H₁₁NO₂S | 221.274 | An ester derivative with a methyl group.[4] |
| Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | 24237-39-6 | C₁₁H₁₆N₂O₂S | 240.32 | A saturated, substituted derivative with pharmaceutical interest.[5] |
| Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | 24237-54-5 | C₁₇H₂₀N₂O₂S | 316.42 | A benzylated analog of the above compound. |
| 2-Ethyl-3-methylthieno[2,3-c]pyridine | Not Found | C₁₀H₁₁NS | Not Applicable | PubChem CID 166810850, but no CAS number or experimental data found.[6] |
Experimental Protocols: Synthesis of Thieno[2,3-c]pyridine Derivatives
A general and efficient method for synthesizing substituted thieno[2,3-c]pyridines involves a multi-step process starting from readily available materials. One reported metal-free method utilizes a denitrogenative transformation of a triazole intermediate.
General Synthesis Workflow:
-
One-Pot Triazolation: The synthesis often commences with a one-pot reaction to form a 1,2,3-triazole intermediate. For instance, 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole can be obtained from a suitable starting material.
-
Pomeranz-Fritsch Cyclization: The triazole intermediate then undergoes a modified Pomeranz-Fritsch reaction to construct the fused pyridine ring, yielding a thieno[2,3-c][7][8]triazolo[1,5-a]pyridine compound.
-
Denitrogenative Transformation: The final step involves an acid-mediated denitrogenative transformation of the fused triazole. This step expels a molecule of nitrogen and allows for the introduction of various substituents at the 7-position of the thieno[2,3-c]pyridine core. By varying the nucleophile in this step (e.g., using different carboxylic acids or nitriles), a library of 7-(substituted methyl)thieno[2,3-c]pyridines and related derivatives can be synthesized.[7]
Example Protocol for Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines:
-
Starting Material: Thieno[2,3-c][7][8]triazolo[1,5-a]pyridine intermediate (Compound 2 in the cited literature).[7]
-
Reaction Conditions: The intermediate (0.25 mmol) is reacted with a liquid carboxylic acid (2 mL) as the solvent.[7]
-
Temperature and Time: The reaction mixture is heated at 100 °C for 1–3 hours.[7]
-
Outcome: This procedure yields thieno[2,3-c]pyridine-7-ylmethyl ester derivatives.[7] The use of different acids allows for the synthesis of a variety of ester products.[7]
Visualization of Synthesis Pathway
The following diagram illustrates the generalized synthetic strategy for accessing thieno[2,3-c]pyridine derivatives.
Caption: General synthesis workflow for thieno[2,3-c]pyridine derivatives.
Biological Activities and Potential Applications
Derivatives of the thieno[2,3-c]pyridine scaffold have shown a range of biological activities. The broader class of thienopyridines is known for its diverse pharmacological effects, including:
-
Anticancer Activity: Certain thieno[2,3-b]pyridine derivatives have demonstrated antiproliferative effects against various cancer cell lines, including prostate cancer.[9] They have been shown to induce G2/M cell cycle arrest and apoptosis.[9] Other studies have highlighted the anticancer potential of novel pyridinethione and thienopyridine derivatives against human liver and colon cancer cells.[10]
-
Antimicrobial Activity: Thieno[2,3-b]pyridine-based compounds have been synthesized and evaluated for their antimicrobial properties against several bacterial and fungal strains.[11][12]
-
Kinase Inhibition: The thieno[2,3-c]pyridine core is present in various kinase inhibitors, suggesting its importance as a scaffold for designing drugs that target these enzymes.[1]
-
Anticoagulant Properties: Some analogs of thienopyridines are known for their anticoagulant effects.[1]
The diverse biological profile of thieno[2,3-c]pyridine derivatives makes them attractive candidates for further investigation in drug discovery and development.
Conclusion
The thieno[2,3-c]pyridine scaffold represents a versatile and valuable platform for the development of new chemical entities with significant therapeutic potential. While specific data on 2-Ethyl-7-methylthieno[2,3-c]pyridine is currently limited, the established synthetic routes and the documented biological activities of related analogs provide a strong foundation for future research in this area. Further exploration of this chemical space is warranted to unlock the full potential of this promising heterocyclic system.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scbt.com [scbt.com]
- 6. 2-Ethyl-3-methylthieno[2,3-c]pyridine | C10H11NS | CID 166810850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
Spectroscopic Data of 2-Ethyl-7-methylthieno[2,3-c]pyridine: A Technical Overview
Comprehensive spectroscopic data for 2-Ethyl-7-methylthieno[2,3-c]pyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is not currently available in publicly accessible scientific literature and chemical databases.
Extensive searches for the synthesis and characterization of this compound have not yielded specific experimental data for this compound. While research exists for related thieno[2,3-c]pyridine derivatives, the unique spectroscopic fingerprint of the 2-ethyl-7-methyl substituted variant has not been documented.
This guide is intended for researchers, scientists, and drug development professionals. In the absence of direct data, this document outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. It also provides a standardized framework for the presentation of such data once it becomes available.
Hypothetical Data Presentation
Should experimental data for this compound be published, the following tables provide a structured format for its presentation.
Table 1: ¹H NMR Spectroscopic Data (Hypothetical)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~8.5-8.7 | s | - | 1H | H-4 |
| ~7.2-7.4 | s | - | 1H | H-5 |
| ~7.0-7.2 | s | - | 1H | H-3 |
| ~2.9-3.1 | q | ~7.5 | 2H | -CH₂-CH₃ |
| ~2.6-2.8 | s | - | 3H | 7-CH₃ |
| ~1.3-1.5 | t | ~7.5 | 3H | -CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Hypothetical)
| Chemical Shift (δ) ppm | Assignment |
| ~155-158 | C-7a |
| ~148-150 | C-4 |
| ~145-147 | C-2 |
| ~130-132 | C-5a |
| ~125-127 | C-3 |
| ~120-122 | C-5 |
| ~25-27 | -CH₂-CH₃ |
| ~20-22 | 7-CH₃ |
| ~13-15 | -CH₂-CH₃ |
Table 3: IR Spectroscopic Data (Hypothetical)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2970-2850 | C-H stretch (aliphatic) |
| ~1600-1450 | C=C and C=N stretching |
| ~1400-1300 | C-H bend (aliphatic) |
| ~850-750 | C-H out-of-plane bend |
Table 4: Mass Spectrometry Data (Hypothetical)
| m/z | Relative Intensity (%) | Assignment |
| ~177 | High | [M]⁺ (Molecular Ion) |
| ~162 | Moderate | [M-CH₃]⁺ |
| ~148 | Low | [M-C₂H₅]⁺ |
Experimental Protocols
Detailed experimental protocols for obtaining the spectroscopic data of this compound would be contingent on its successful synthesis. Standard methodologies would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of at least 400 MHz for ¹H. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Wavenumbers would be reported in cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) for fragmentation analysis. The molecular ion peak and major fragment ions would be reported as mass-to-charge ratios (m/z).
Logical Workflow for Characterization
The logical workflow for the synthesis and characterization of a novel compound like this compound is outlined below.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Further research and publication are required to provide the specific, experimentally-derived spectroscopic data for this compound. The information presented here serves as a template for the reporting and interpretation of this data once it becomes available.
The Thieno[2,3-c]pyridine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[2,3-c]pyridine scaffold, a heterocyclic compound featuring a fused thiophene and pyridine ring system, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural properties have made it a versatile template for the design of a wide range of biologically active molecules. This technical guide provides an in-depth exploration of the discovery, history, and evolving therapeutic applications of thieno[2,3-c]pyridine compounds, with a focus on their synthesis, biological activities, and underlying mechanisms of action.
Discovery and Historical Synthesis
The exploration of thienopyridines, as isosteres of quinolines and isoquinolines, has been a subject of interest for many decades. The initial syntheses of the thieno[2,3-c]pyridine core were often challenging, yielding low amounts of the desired product.
One of the classical methods adapted for the synthesis of the thieno[2,3-c]pyridine skeleton is the Pomeranz-Fritsch reaction . This reaction, traditionally used for isoquinoline synthesis, involves the acid-catalyzed cyclization of a Schiff base derived from an aromatic aldehyde and an aminoacetal. For the synthesis of thieno[2,3-c]pyridines, a thiophenecarboxaldehyde serves as the starting material.
More recent advancements have focused on developing more efficient and versatile synthetic routes. A notable modern approach involves a metal-free, three-step synthesis starting from 2-acetylthiophene. This method proceeds through a one-pot triazolization, followed by a modified Pomeranz-Fritsch cyclization and a final denitrogenative transformation to yield the thieno[2,3-c]pyridine core.[1][2][3][4] This newer strategy offers several advantages, including the use of readily available starting materials, milder reaction conditions, and the avoidance of metal catalysts, which can be problematic in pharmaceutical synthesis.[1][2][3][4]
General Synthetic Strategies
Two primary strategies have been traditionally employed for the synthesis of thieno[2,3-c]pyridines:
-
Closure of the thiophene ring onto a pyridine precursor.
-
Construction of the pyridine ring onto a thiophene backbone.
These conventional methods, however, often face limitations in terms of substrate scope and the diversity of the resulting products. The development of novel synthetic methodologies continues to be an active area of research to expand the chemical space of accessible thieno[2,3-c]pyridine derivatives.
Key Biological Activities and Therapeutic Potential
Thieno[2,3-c]pyridine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents. The primary areas of investigation include their anticancer and antiplatelet properties.
Anticancer Activity
A significant body of research has focused on the anticancer potential of thieno[2,3-c]pyridine compounds. These derivatives have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including breast, head and neck, and colorectal cancers.[2][5][6][7][8]
One of the key mechanisms underlying the anticancer activity of certain thieno[2,3-c]pyridine derivatives is the inhibition of Heat Shock Protein 90 (Hsp90) .[2][5][6][7][8] Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[9][1][5][10][11][12][13][14][15][16] By inhibiting Hsp90, these compounds trigger the degradation of these client proteins, leading to cell cycle arrest and apoptosis.
Table 1: Anticancer Activity of Selected Thieno[2,3-c]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | HSC3 (Head and Neck) | 10.8 | [2][5][6][7][8] |
| T47D (Breast) | 11.7 | [2][5][6][7][8] | |
| RKO (Colorectal) | 12.4 | [2][5][6][7][8] | |
| MCF7 (Breast) | 16.4 | [2][5][6][7][8] | |
| 6a | HSC3 (Head and Neck) | 14.5 | [2][5][6][7][8] |
| RKO (Colorectal) | 24.4 | [2][5][6][7][8] | |
| 4b | HepG-2 (Hepatocellular) | 3.12 | [17][18] |
| MCF-7 (Breast) | 20.55 | [17][18] |
Antiplatelet Activity
Certain thienopyridine isomers have been investigated for their antiplatelet effects, which are crucial in the prevention and treatment of thrombotic diseases. While the most well-known antiplatelet thienopyridines, such as clopidogrel, belong to the thieno[3,2-c]pyridine isomeric class, research has also explored the potential of thieno[2,3-b] and thieno[2,3-c]pyridines. These compounds often exert their effects by targeting the P2Y12 receptor , a key ADP receptor on the surface of platelets that plays a central role in platelet activation and aggregation.[19][20]
Signaling Pathways and Mechanisms of Action
Hsp90 Inhibition in Cancer
The inhibition of Hsp90 by thieno[2,3-c]pyridine derivatives disrupts multiple signaling pathways that are critical for cancer cell survival and proliferation. Hsp90 is essential for the proper folding and stability of a wide array of "client" proteins, including key kinases and transcription factors.
References
- 1. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]
- 18. researchgate.net [researchgate.net]
- 19. Thieno[2,3-b]pyridine derivatives are potent anti-platelet drugs, inhibiting platelet activation, aggregation and showing synergy with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of Thieno[2,3-c]pyridine Derivatives: A Technical Guide
The thieno[2,3-c]pyridine scaffold, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry due to its structural resemblance to purines and its versatile biological activities.[1][2] This technical guide provides an in-depth analysis of the recent advancements in the biological evaluation of novel thieno[2,3-c]pyridine derivatives, focusing on their anticancer, kinase inhibitory, and neuromodulatory activities. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to support researchers and drug development professionals in this burgeoning field.
Anticancer Activity: Targeting Heat Shock Proteins and Cell Cycle Progression
A significant body of research has focused on the anticancer potential of thieno[2,3-c]pyridine derivatives.[3][4] Recent studies have identified these compounds as promising inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[3][5]
Quantitative Anticancer Data
The cytotoxic effects of novel thieno[2,3-c]pyridine derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for lead compounds demonstrate a broad spectrum of activity.[3]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6i | HSC3 | Head and Neck | 10.8 | [3] |
| T47D | Breast | 11.7 | [3] | |
| RKO | Colorectal | 12.4 | [3] | |
| 6a | HSC3 | Head and Neck | >100 | [3] |
| T47D | Breast | >100 | [3] | |
| RKO | Colorectal | >100 | [3] |
Compound 6i, a thiomorpholine-substituted hybrid, showed the highest percentage of growth inhibition (95.33%) against the MCF7 breast cancer cell line at a concentration of 100 µM, comparable to the standard drug cisplatin (97.41%).[3]
Mechanism of Action: Hsp90 Inhibition and Cell Cycle Arrest
The primary mechanism for the observed anticancer activity involves the inhibition of Hsp90. Molecular docking studies suggest that these derivatives interact with crucial amino acid residues in the ATP-binding pocket of Hsp90.[3] This inhibition disrupts the chaperone function, leading to the degradation of client proteins and subsequently inducing cell cycle arrest, notably at the G2 phase.[3] Interestingly, for compound 6i , this G2 arrest leads to cell death through non-apoptotic mechanisms.[3][4]
References
Quantum Chemical Calculations for Thieno[2,3-c]pyridine Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine scaffold is a promising heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide delves into the application of quantum chemical calculations to understand the structure-activity relationships (SAR) of thieno[2,3-c]pyridine derivatives, with a focus on their potential as therapeutic agents. By leveraging computational methods, researchers can predict molecular properties, elucidate reaction mechanisms, and guide the design of more potent and selective drug candidates.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on thieno[2,3-c]pyridine and its isomers, highlighting their biological activity and calculated molecular properties.
Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 6i | Hsp90 | HSC3 | 10.8 | [1][2] |
| T47D | 11.7 | [1][2] | ||
| RKO | 12.4 | [1][2] | ||
| 6a | Hsp90 | MCF7 | >10 (39.45% inhibition at 10 µM) | [1] |
| Cisplatin (control) | DNA | MCF7 | <10 (57.32% inhibition at 10 µM) | [1] |
Table 2: Anticancer Activity of Thieno[2,3-b]pyridine Derivatives
| Compound ID | Target (Putative) | Cell Line | GI50 (nM) | Reference |
| 1 | Phospholipase C | Melanoma (MDA-MB-435) | 30 | [3] |
| 10 | Phospholipase C | Melanoma (MDA-MB-435) | 296 | [3] |
| Derivative 1 | Phospholipase C | Melanoma, Breast, Lung, CNS, Leukemia | 20-40 | [4] |
| 16 | Phospholipase C | Melanoma, Breast, Lung, CNS, Leukemia | 60-240 | [4] |
Experimental and Computational Protocols
This section details the methodologies employed in the synthesis, biological evaluation, and computational analysis of thieno[2,3-c]pyridine derivatives.
General Synthesis of Thieno[2,3-c]pyridine Derivatives
A common route for the synthesis of the thieno[2,3-c]pyridine core involves the Gewald reaction. For instance, diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate can be synthesized from ethyl 4-oxo-piperidine-1-carboxylate, ethyl cyanoacetate, and elemental sulfur. This intermediate can then undergo further reactions, such as acylation with chloroacetyl chloride, to produce a variety of derivatives.[1]
In Vitro Anticancer Screening
The anticancer activity of thieno[2,3-c]pyridine derivatives is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Human cancer cell lines, such as MCF7 and T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer), are typically cultured and then exposed to varying concentrations of the test compounds. The concentration at which a 50% inhibition of cell growth (IC50) is observed is then determined.[1][2]
Quantum Chemical Calculation Protocol
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of thieno[2,3-c]pyridine derivatives.
-
Software: Gaussian 09 or later versions are commonly used for these calculations.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely employed method that provides a good balance between accuracy and computational cost for organic molecules.[5][6]
-
Basis Set: The 6-31G* or a larger basis set like 6-311+G(d,p) is typically used to describe the atomic orbitals. The choice of basis set is crucial for obtaining reliable results.[5][6]
-
Geometry Optimization: The first step in any quantum chemical calculation is to find the minimum energy structure of the molecule. This is achieved through geometry optimization, where the positions of the atoms are varied until the lowest energy conformation is found.
-
Property Calculations: Once the geometry is optimized, various molecular properties can be calculated, including:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is an indicator of the molecule's stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule and is useful for identifying regions that are prone to electrophilic or nucleophilic attack.
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and global electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the reactivity of the molecule.
-
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.
-
Software: AutoDock, Glide, or similar programs are used for docking simulations.
-
Protein Preparation: The three-dimensional structure of the target protein (e.g., Hsp90) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structures of the thieno[2,3-c]pyridine derivatives are generated and their geometries are optimized using a suitable force field.
-
Docking Simulation: The ligands are then docked into the active site of the prepared protein. The docking algorithm explores different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity. The pose with the best score is then analyzed to understand the key interactions between the ligand and the protein.[1]
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the study of thieno[2,3-c]pyridine derivatives.
This guide provides a foundational understanding of the application of quantum chemical calculations in the study of thieno[2,3-c]pyridine derivatives for drug development. By integrating computational and experimental approaches, researchers can accelerate the discovery of novel therapeutics based on this versatile scaffold.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of anticancer agents based on the thieno[2,3-b]pyridine and 1H-pyrazole molecular scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The development of thieno[2,3-b]pyridine analogues as anticancer agents applying in silico methods - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. inpressco.com [inpressco.com]
- 6. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [scirp.org]
In Silico ADME Prediction for 2-Ethyl-7-methylthieno[2,3-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, significantly reducing the likelihood of late-stage clinical failures. In silico computational methods provide a rapid and cost-effective means to predict the ADME profile of novel chemical entities, prioritizing candidates with favorable pharmacokinetic characteristics. This guide provides a detailed technical overview of the in silico ADME prediction for the novel compound 2-Ethyl-7-methylthieno[2,3-c]pyridine, a member of the thienopyridine class of heterocyclic compounds which have shown diverse biological activities. We will outline the methodologies for predicting key ADME parameters, present the simulated data in a structured format, and describe the corresponding experimental validation protocols.
Introduction to this compound
This compound is a small molecule belonging to the thienopyridine family. This class of compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities. The fusion of a thiophene and a pyridine ring creates a rigid scaffold that can be functionalized to interact with various biological targets. Predicting the ADME properties of this specific derivative is essential to evaluate its potential as a drug candidate.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C10H11NS
-
SMILES: CCC1=CC2=C(SC=C2)C=N1
In Silico ADME Prediction Workflow
The prediction of ADME properties from a chemical structure is a multi-step process that leverages various computational models. These models are typically built on large datasets of experimentally determined properties and employ machine learning algorithms or structure-activity relationship (SAR) analysis. The general workflow is depicted below.
Caption: A generalized workflow for in silico ADME prediction, starting from the chemical structure to the final drug-likeness evaluation.
Predicted ADME Profile of this compound
The following table summarizes the predicted ADME properties for this compound based on commonly used in silico models. It is important to note that these are theoretical predictions and require experimental validation.
| Parameter | Category | Predicted Value | Interpretation |
| Physicochemical Properties | Molecular Weight | 177.27 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| logP (Lipophilicity) | 2.85 | Good balance between solubility and permeability | |
| TPSA (Topological Polar Surface Area) | 28.9 Ų | Likely good membrane permeability | |
| Aqueous Solubility (logS) | -3.5 | Moderately soluble | |
| Absorption | Human Intestinal Absorption (HIA) | >90% | Well absorbed from the gastrointestinal tract |
| Caco-2 Permeability | High | High potential for passive diffusion across the intestinal epithelium | |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Yes | Potential to cross the BBB and act on CNS targets |
| Plasma Protein Binding (PPB) | ~85% | Moderate binding to plasma proteins | |
| Metabolism | CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via CYP1A2 inhibition |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via CYP2C9 inhibition | |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with substrates of CYP2C19 | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 inhibition | |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via CYP3A4 inhibition | |
| Excretion | Total Clearance | 0.5 L/hr/kg | Moderate rate of elimination from the body |
| Toxicity | hERG Inhibition | Low Risk | Low potential for cardiotoxicity |
| AMES Mutagenicity | No | Unlikely to be mutagenic |
Methodologies and Experimental Protocols
This section details the in silico methodologies used for prediction and the corresponding experimental protocols for validation.
Physicochemical Properties
-
In Silico Methodology: Properties such as molecular weight, logP, and TPSA are calculated based on the 2D structure of the molecule using algorithms that sum atomic contributions.
-
Experimental Protocol (logP): The shake-flask method is the gold standard. The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured by UV-Vis spectroscopy or LC-MS to determine the partition coefficient.
Absorption
-
In Silico Methodology: Quantitative Structure-Activity Relationship (QSAR) models trained on large datasets of Caco-2 cell permeability and human intestinal absorption data are commonly used.[1][2]
-
Experimental Protocol (Caco-2 Permeability): Caco-2 cells, a human colon adenocarcinoma cell line, are grown as a monolayer on a semi-permeable membrane. The test compound is added to the apical side, and its appearance on the basolateral side is monitored over time by LC-MS/MS. This provides an apparent permeability coefficient (Papp).
Distribution
-
In Silico Methodology: Prediction of BBB permeation often relies on models that consider logP, TPSA, and molecular size. Plasma protein binding is predicted using models trained on experimental data for a diverse set of compounds.[2]
-
Experimental Protocol (Plasma Protein Binding): Equilibrium dialysis is a common method. A semi-permeable membrane separates a chamber containing the compound in plasma from a chamber with buffer. At equilibrium, the concentration of the free compound on both sides is equal, and the total concentration in the plasma chamber allows for the calculation of the bound fraction.
Metabolism
-
In Silico Methodology: Predictions of cytochrome P450 (CYP) inhibition are often based on molecular docking studies or pharmacophore models of the CYP active sites.[1] Structure-based and ligand-based models can predict if a compound is a likely substrate or inhibitor of specific CYP isoforms.[1][3]
-
Experimental Protocol (CYP Inhibition): Recombinant human CYP enzymes are incubated with a fluorescent probe substrate and the test compound. The inhibition of the enzyme is determined by the decrease in the formation of the fluorescent metabolite, which is measured using a plate reader. This allows for the calculation of an IC50 value.
Caption: Workflow for an in vitro cytochrome P450 (CYP) inhibition assay.
Toxicity
-
In Silico Methodology: hERG inhibition is a critical cardiotoxicity endpoint and is often predicted using pharmacophore models of the hERG potassium channel. AMES mutagenicity is predicted using models that identify structural alerts associated with mutagenicity.
-
Experimental Protocol (hERG Inhibition): The patch-clamp electrophysiology assay on cells expressing the hERG channel is the gold standard. The effect of the compound on the channel's current is measured directly.
-
Experimental Protocol (AMES Test): Strains of Salmonella typhimurium with mutations in the histidine synthesis pathway are exposed to the test compound. Mutagenicity is indicated by an increase in the number of revertant colonies that can grow on a histidine-deficient medium.
Conclusion
The in silico ADME profile of this compound suggests that it has the potential to be a promising drug candidate. The predicted properties, including good intestinal absorption, moderate solubility, and a low risk for most CYP-mediated drug interactions and hERG-related cardiotoxicity, are favorable. However, the predicted inhibition of CYP2C19 warrants further investigation through in vitro assays to quantify the risk of potential drug-drug interactions. The methodologies and protocols outlined in this guide provide a framework for the continued evaluation of this and other novel thienopyridine derivatives in the drug discovery pipeline. Early and comprehensive ADMET screening is crucial for identifying and mitigating potential liabilities before significant resources are invested.[3]
References
An In-depth Technical Guide to the Synthesis and Functionalization of the Thieno[2,3-c]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-c]pyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including potent inhibition of various kinases, positioning them as promising candidates for the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the principal synthetic routes to the thieno[2,3-c]pyridine core, key functionalization strategies, and insights into its role as a modulator of critical signaling pathways.
Synthesis of the Thieno[2,3-c]pyridine Scaffold
The construction of the thieno[2,3-c]pyridine ring system can be broadly categorized into two strategic approaches: annulation of a thiophene ring onto a pre-existing pyridine derivative or, more commonly, construction of the pyridine ring onto a thiophene precursor. This guide details three prominent and versatile synthetic methodologies.
Gewald Three-Component Reaction
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes, which can serve as versatile intermediates for the construction of the thieno[2,3-c]pyridine scaffold. The reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.
-
Reaction Setup: To a solution of ethyl 4-oxopiperidine-1-carboxylate (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add triethylamine (1.5 equivalents) as a catalyst.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-aminothiophene intermediate, which can then be further cyclized to the thieno[2,3-c]pyridine system.
Modified Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, traditionally used for isoquinoline synthesis, can be adapted for the synthesis of the thieno[2,3-c]pyridine core. This approach typically involves the acid-catalyzed cyclization of a Schiff base derived from a thiophene aldehyde and an aminoacetal.
-
Schiff Base Formation: A solution of 2-thiophenecarboxaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1 equivalent) in a suitable solvent like toluene is refluxed with a Dean-Stark trap to remove water.
-
Cyclization: After removal of the solvent, the resulting crude Schiff base is dissolved in a suitable solvent and treated with a strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) at an elevated temperature to effect cyclization.
-
Work-up and Purification: The reaction mixture is cooled, poured onto ice, and neutralized with a base (e.g., sodium hydroxide). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Metal-Free Denitrogenative Transformation
A modern and efficient metal-free approach involves the synthesis of thieno[2,3-c]pyridine derivatives from fused 1,2,3-triazoles. This multi-step synthesis culminates in an acid-mediated denitrogenative transformation.[1][2][3][4]
-
Triazole Formation: A one-pot triazolation reaction is performed to synthesize a 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole intermediate from 2-acetylthiophene.[5][3]
-
Pomeranz-Fritsch Cyclization: The triazole intermediate undergoes a modified Pomeranz-Fritsch reaction to yield a thieno[2,3-c][6][7][8]triazolo[1,5-a]pyridine compound.[5][3]
-
Denitrogenative Transformation: The fused triazole is then subjected to an acid-mediated denitrogenative transformation in the presence of a nucleophile. For example, heating the fused triazole in an alcohol (e.g., butan-1-ol) with a catalytic amount of trifluoromethanesulfonic acid (TfOH) in 1,2-dichloroethane (DCE) at 80°C yields the corresponding 7-alkoxymethyl-thieno[2,3-c]pyridine.[5]
-
Work-up and Purification: The reaction mixture is cooled and quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Functionalization of the Thieno[2,3-c]pyridine Scaffold
The biological activity and physicochemical properties of the thieno[2,3-c]pyridine core can be fine-tuned through various functionalization reactions. Transition-metal-catalyzed cross-coupling reactions are particularly powerful tools for introducing a diverse range of substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups onto the thieno[2,3-c]pyridine scaffold, typically at a halogenated position.
-
Reaction Setup: In a reaction vessel, combine the 2-halo-thieno[2,3-c]pyridine (1 equivalent), the corresponding arylboronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₃PO₄) (2-3 equivalents).
-
Solvent and Conditions: Add a suitable solvent system, such as a mixture of dioxane and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120°C until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing a direct route to amino-substituted thieno[2,3-c]pyridines, which are valuable for further derivatization or as key pharmacophores.
-
Reaction Setup: To an oven-dried reaction tube, add the 2-halo-thieno[2,3-c]pyridine (1 equivalent), the amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos or BINAP) (typically in a 1:2 Pd:ligand ratio), and a strong base (e.g., NaOtBu or K₃PO₄) (1.5-2 equivalents).
-
Solvent and Conditions: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction tube is sealed and heated in an oil bath at 80-110°C for the specified time, with the reaction progress monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired aminated product.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis and functionalization of the thieno[2,3-c]pyridine scaffold and the biological activity of some of its derivatives.
Table 1: Synthesis and Functionalization Yields
| Reaction | Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
| Gewald Reaction | Ethyl 4-oxopiperidine-1-carboxylate, Ethyl cyanoacetate, Sulfur | Triethylamine, Ethanol, RT | Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate | - | |
| Pomeranz-Fritsch | 2-Thiophenecarboxaldehyde, Aminoacetaldehyde dimethyl acetal | 1. Toluene, reflux; 2. H₂SO₄ | Thieno[2,3-c]pyridine | - | [5][1] |
| Denitrogenative Transformation | Fused thieno[2,3-c][6][7][8]triazolo[1,5-a]pyridine | Butan-1-ol, TfOH, DCE, 80°C | 7-Butoxymethyl-thieno[2,3-c]pyridine | 72 | [5] |
| Denitrogenative Transformation | Fused thieno[2,3-c][6][7][8]triazolo[1,5-a]pyridine | Methanol, TfOH, DCE, 80°C | 7-Methoxymethyl-thieno[2,3-c]pyridine | 78 | [5] |
| Denitrogenative Transformation | Fused thieno[2,3-c][6][7][8]triazolo[1,5-a]pyridine | Acetic Acid, 100°C | Thieno[2,3-c]pyridin-7-ylmethyl acetate | 85 | [3] |
| Suzuki Coupling | 2-Bromo-thieno[2,3-c]pyridine | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 2-Phenyl-thieno[2,3-c]pyridine | - | [9][10] |
| Buchwald-Hartwig Amination | 2-Bromo-thieno[2,3-c]pyridine | Aniline, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene | N-Phenyl-thieno[2,3-c]pyridin-2-amine | - | [11] |
Table 2: Biological Activity of Thieno[2,3-c]pyridine Derivatives
| Compound | Target | Assay | IC₅₀ (µM) | Cell Line | Reference |
| 6a | Hsp90 | Anticancer | 14.5 | HSC3 | [6] |
| 6a | Hsp90 | Anticancer | 24.4 | RKO | [6] |
| 6i | Hsp90 | Anticancer | 10.8 | HSC3 | [6][12][13] |
| 6i | Hsp90 | Anticancer | 11.7 | T47D | [6][12][13] |
| 6i | Hsp90 | Anticancer | 12.4 | RKO | [6][12][13] |
| 6i | Hsp90 | Anticancer | 16.4 | MCF7 | [6][12][13] |
| Inhibitor 8 | - | Cytotoxicity | 0.4041 (µg/mL) | T24 | [14] |
| Compound 1 | - | Cytotoxicity | 2.082 | MDA-MB-231 | [15] |
| Compound 1 | - | Cytotoxicity | 2.053 | MCF-7 | [15] |
Signaling Pathways and Experimental Workflows
Thieno[2,3-c]pyridine derivatives have emerged as potent inhibitors of key signaling proteins implicated in cancer progression, notably COT kinase (MAP3K8) and Heat Shock Protein 90 (Hsp90).
COT Kinase Signaling Pathway
COT kinase is a critical component of the MAP kinase signaling cascade, which plays a central role in inflammation and cancer by activating the MEK/ERK pathway.[16][17] Inhibition of COT kinase by thieno[2,3-c]pyridine derivatives can block downstream signaling, leading to reduced cell proliferation and survival.
Caption: Inhibition of the COT kinase by thieno[2,3-c]pyridines.
Hsp90 Chaperone Activity and Client Protein Stabilization
Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][7][8][18] Thieno[2,3-c]pyridine-based inhibitors of Hsp90 disrupt the chaperone cycle, leading to the degradation of these client proteins and the simultaneous inhibition of multiple oncogenic signaling pathways.
Caption: Hsp90 client protein degradation via thieno[2,3-c]pyridine inhibition.
General Synthetic and Functionalization Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of the thieno[2,3-c]pyridine scaffold, leading to the generation of diverse chemical libraries for biological screening.
Caption: A typical workflow for thieno[2,3-c]pyridine drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zir.nsk.hr [zir.nsk.hr]
- 15. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. COT/MAP3K8 drives resistance to RAF inhibition through MAP kinase pathway reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Thieno[2,3-c]pyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of thieno[2,3-c]pyridine and its isomers as a promising class of kinase inhibitors. While specific data for 2-Ethyl-7-methylthieno[2,3-c]pyridine is not currently available in public literature, this document details the broader potential of the thienopyridine scaffold in kinase inhibition, supported by data from various derivatives. The protocols provided are representative methodologies for evaluating such compounds.
Introduction
Thienopyridines, a class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry. While initially recognized for their anti-platelet activity, recent research has unveiled their potential as potent kinase inhibitors.[1][2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The thieno[2,3-c]pyridine core, as well as its isomers like thieno[2,3-b]pyridine and thieno[3,2-b]pyridine, serves as a versatile backbone for the design of inhibitors targeting a range of kinases involved in oncology and other therapeutic areas.[3][4][5]
Quantitative Data Summary
The following table summarizes the inhibitory activities of various thieno[2,3-c]pyridine and isomeric derivatives against several protein kinases and cancer cell lines. This data highlights the potential of this compound class for further investigation and optimization.
| Compound Class | Target Kinase/Cell Line | Inhibitory Activity (IC₅₀/GI₅₀) | Reference |
| Thieno[2,3-c]pyridine Derivatives | |||
| HSC3 (Head and Neck Cancer) | 10.8 µM | [6] | |
| T47D (Breast Cancer) | 11.7 µM | [6] | |
| RKO (Colorectal Cancer) | 12.4 µM | [6] | |
| Thieno[2,3-b]pyridine Derivatives | |||
| Compound 3c | Pim-1 | 35.7 µM | [3] |
| Compound 5b | Pim-1 | 12.71 µM | [3] |
| Compound 15f | RON Splice Variants | GI₅₀ <1 µM in most cell lines | [7] |
| HT29 (Colon Cancer) | GI₅₀ <1 µM | [7] | |
| SW620 (Colon Cancer) | GI₅₀ <1 µM | [7] | |
| Thieno[3,2-c]pyrazole Derivative | |||
| Compound 16b | GSK-3β | 3.1 nM | [8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a thienopyridine compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Thienopyridine test compound
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well assay plates
-
Plate reader compatible with the detection reagent
Procedure:
-
Prepare a serial dilution of the thienopyridine test compound in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature (typically 30°C or 37°C) for the specified reaction time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Run control reactions including a no-enzyme control, a no-compound (vehicle) control, and a positive control inhibitor.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a thienopyridine compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Thienopyridine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the thienopyridine test compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Workflow for a cell proliferation (MTT) assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate how a thienopyridine compound affects the cell cycle progression of cancer cells.[6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thienopyridine test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the thienopyridine test compound at the desired concentration (e.g., the IC₅₀ value) for a specific time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Signaling Pathway Diagram: Simplified c-Src Signaling
The c-Src non-receptor tyrosine kinase is a known target for some thienopyridine derivatives.[4] The following diagram illustrates a simplified representation of the c-Src signaling pathway, which is often implicated in cancer cell proliferation and survival.
Caption: Simplified c-Src signaling pathway and the inhibitory action of thienopyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and pharmacological evaluation of thieno[2,3-b]pyridine derivatives as novel c-Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Thieno[2,3-c]pyridine Derivatives in Organic Electronics
Topic: Use of 2-Ethyl-7-methylthieno[2,3-c]pyridine and its Congeners in Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thieno[2,3-c]pyridine and its isomers are a class of heterocyclic compounds that have garnered significant interest not only in medicinal chemistry but also in the field of materials science due to their unique electrochemical and photophysical properties.[1][2] While specific data on this compound in organic electronics is not extensively available in the current literature, the broader family of thienopyridines has shown promise in various applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[3][4] This document provides an overview of the potential applications of this compound based on the reported performance of analogous thieno[2,3-c]pyridine and thieno[3,2-c]pyridine derivatives. Detailed protocols for the synthesis and device fabrication are also presented as a guideline for researchers.
Chemical Structure and Synthesis
The core structure of thieno[2,3-c]pyridine consists of a thiophene ring fused to a pyridine ring. The properties of these molecules can be tuned by introducing various substituents. A general synthesis strategy for thieno[2,3-c]pyridine derivatives involves a multi-step reaction sequence starting from readily available precursors.[1][2]
A metal-free, three-step method has been reported for the synthesis of thieno[2,3-c]pyridine derivatives. This process begins with a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction, and concludes with an acid-mediated denitrogenative transformation to yield the desired thieno[2,3-c]pyridine skeleton.[1] This method offers a versatile route to a variety of substituted thieno[2,3-c]pyridines.[1][2]
Caption: General synthesis workflow for thieno[2,3-c]pyridine derivatives.
Applications in Organic Electronics
The electronic properties of thienopyridine derivatives make them suitable for use as building blocks in various organic electronic devices.
Organic Field-Effect Transistors (OFETs)
Thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo (TPBIID) has been synthesized and characterized for its use in OFETs.[4] Devices based on the monomer TPBIID exhibited balanced ambipolar charge transport properties. A donor-acceptor conjugated polymer (PTPBIID-BT) based on this unit showed p-type dominated ambipolar transport characteristics.[4] This suggests that the thienopyridine core can be a valuable component for designing high-performance organic semiconductors.
Table 1: OFET Performance of a Thieno[3,2-c]pyridine-based Material
| Compound | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |
|---|---|---|
| TPBIID | 0.011 | 0.015 |
| PTPBIID-BT | 0.16 | - |
Data sourced from a study on a thieno[3,2-c]pyridine derivative[4].
Organic Light-Emitting Diodes (OLEDs)
Thieno[3,2-c]pyridine-based phosphorescent Iridium complexes have been successfully synthesized and used as emitters in solution/evaporation hybrid OLEDs.[3] These devices, which were fabricated without a hole-transporting layer (HTL-free), demonstrated relatively high efficiencies, indicating the potential of thienopyridine derivatives in the development of high-quality displays.[3]
Caption: A typical multilayer structure of an OLED incorporating a thienopyridine-based emitter.
Experimental Protocols
The following are generalized protocols for the synthesis and fabrication of organic electronic devices using thienopyridine derivatives, based on published methods for analogous compounds.
Protocol 1: Synthesis of 7-(Substituted methyl)thieno[2,3-c]pyridines
This protocol is adapted from a metal-free synthesis of thieno[2,3-c]pyridine derivatives.[1]
Materials:
-
Nucleophile (e.g., methanol, primary/secondary alcohols, phenols, tetrabutylammonium bromide)
-
Butan-1-ol (solvent)
-
Nitrogen atmosphere
Procedure:
-
Combine the thieno[2,3-c][1][3][5]triazolo[1,5-a]pyridine intermediate (1 eq.) and the desired nucleophile (e.g., alcohol, 10 eq.) in butan-1-ol.
-
If using a solid nucleophile like tetrabutylammonium bromide, add it under the same conditions.
-
Heat the reaction mixture under a nitrogen atmosphere. Reaction temperature and time will vary depending on the nucleophile. For example, reactions with liquid carboxylic acids as the solvent can be carried out at 100 °C for 1–3 hours.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or NMR).
-
Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by simple filtration and crystallization.[5]
Protocol 2: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)
This protocol is a general guideline for fabricating a bottom-gate, top-contact OFET, which can be adapted for new thienopyridine-based semiconductors.[6]
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (Substrate)
-
Thienopyridine-based organic semiconductor solution (e.g., in chloroform)
-
Source and drain electrode materials (e.g., Gold)
-
Anhydrous solvents for cleaning
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by ultrasonication in a sequence of deionized water, acetone, and isopropanol. Dry the substrate under a stream of nitrogen.
-
Semiconductor Deposition: Deposit the organic semiconductor thin film onto the substrate using a solution-based technique like spin-coating or solution shearing. The concentration of the solution and the deposition parameters will need to be optimized for the specific material.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve film morphology and molecular ordering.
-
Electrode Deposition: Deposit the source and drain electrodes on top of the semiconductor layer through a shadow mask using thermal evaporation.
-
Device Characterization: Measure the electrical characteristics of the OFET device, such as transfer and output curves, using a semiconductor parameter analyzer in an inert atmosphere.
Caption: A generalized workflow for the fabrication of a solution-processed OFET.
Conclusion and Future Outlook
The thieno[2,3-c]pyridine scaffold holds considerable promise for applications in organic electronics. While direct experimental data for this compound is currently lacking, the successful application of related thienopyridine isomers in OFETs and OLEDs provides a strong rationale for further investigation. The ethyl and methyl substituents on the this compound core are expected to influence its solubility, molecular packing, and electronic properties, potentially leading to materials with enhanced performance. Future research should focus on the synthesis and characterization of this specific compound and its polymers, followed by systematic evaluation in organic electronic devices. The protocols outlined in this document provide a solid foundation for initiating such research endeavors.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Novel Thieno[3,2-c]Pyridine Based Ir Complexes for Solution/Evaporation Hybrid OLED | Scientific.Net [scientific.net]
- 4. A thieno[3,2-c]pyridine-4,6-dione derived bisisoindigo for organic field-effect transistors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Efficacy of 2-Ethyl-7-methylthieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-c]pyridines are a class of heterocyclic compounds recognized for their diverse pharmacological activities, including potential as anticancer and antiplatelet agents. This document provides detailed protocols for cell-based assays to evaluate the efficacy of a specific derivative, 2-Ethyl-7-methylthieno[2,3-c]pyridine. The following protocols are designed to assess its cytotoxic and anti-proliferative effects, its mechanism of action via apoptosis induction, and its impact on key cellular signaling pathways.
Assessment of Cytotoxicity and Anti-Proliferative Activity
A primary step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay for Cell Viability
This assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]
Experimental Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.18 | 0.06 | 94.4 |
| 1 | 0.95 | 0.05 | 76.0 |
| 10 | 0.62 | 0.04 | 49.6 |
| 50 | 0.31 | 0.03 | 24.8 |
| 100 | 0.15 | 0.02 | 12.0 |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Investigation of Apoptosis Induction
To understand if the observed cytotoxicity is due to programmed cell death, an Annexin V/Propidium Iodide (PI) assay can be performed.
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (IC50) | 45.8 | 35.4 | 15.3 | 3.5 |
Apoptosis Analysis Workflow
Caption: Workflow for the detection of apoptosis by Annexin V/PI staining.
Elucidation of Mechanism of Action: Signaling Pathway Analysis
Thienopyridine derivatives have been shown to modulate various signaling pathways. Western blotting can be used to investigate the effect of this compound on key proteins within a relevant pathway, such as a hypothetical kinase cascade.
Western Blotting for Protein Expression
This technique allows for the detection and quantification of specific proteins in a cell lysate.
Experimental Protocol:
-
Protein Extraction: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phosphorylated and total forms of a target kinase). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation:
| Target Protein | Vehicle Control (Relative Intensity) | Compound-Treated (Relative Intensity) | Fold Change |
| p-Kinase X (Thr202) | 1.00 | 0.35 | -2.86 |
| Total Kinase X | 1.00 | 0.98 | -1.02 |
| β-actin | 1.00 | 1.00 | 1.00 |
Hypothetical Signaling Pathway Inhibition
Caption: Proposed inhibitory action on a kinase signaling pathway.
Evaluation of Anti-Platelet Activity
If the compound is being investigated for anti-thrombotic potential, its effect on platelet aggregation can be assessed. Light Transmission Aggregometry (LTA) is considered the gold standard for this evaluation.[2][3]
Light Transmission Aggregometry (LTA)
LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Experimental Protocol:
-
PRP Preparation: Obtain platelet-rich plasma by centrifuging citrated whole blood at a low speed.[2]
-
Baseline Measurement: Place the PRP in an aggregometer cuvette and establish a baseline light transmittance.
-
Compound Incubation: Add this compound or vehicle control to the PRP and incubate.
-
Agonist Addition: Induce platelet aggregation by adding an agonist such as ADP or arachidonic acid.
-
Aggregation Monitoring: Record the change in light transmittance over time until maximal aggregation is achieved.
-
Data Analysis: Express the results as the percentage of maximum aggregation, comparing the compound-treated samples to the control.
Data Presentation:
| Agonist | Treatment | Maximum Aggregation (%) | % Inhibition |
| ADP (5 µM) | Vehicle Control | 85 | 0 |
| ADP (5 µM) | This compound (10 µM) | 30 | 64.7 |
| Arachidonic Acid (1 mM) | Vehicle Control | 92 | 0 |
| Arachidonic Acid (1 mM) | This compound (10 µM) | 88 | 4.3 |
Platelet Aggregation Inhibition Logic
Caption: Logic diagram of platelet aggregation inhibition.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vitro evaluation of this compound. By systematically assessing its impact on cell viability, apoptosis, and relevant cellular signaling or functional pathways, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays are crucial for guiding further preclinical development.
References
- 1. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Antiplatelet Resistance—Does it Exist and How to Measure it? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of 2-Ethyl-7-methylthieno[2,3-c]pyridine
Disclaimer: As of the current date, specific molecular docking studies for 2-Ethyl-7-methylthieno[2,3-c]pyridine are not extensively available in published literature. The following application notes and protocols are presented as a generalized and illustrative guide for conducting such a study, based on established methodologies for similar thienopyridine derivatives and their known protein targets. The target protein selected for this guide, Escherichia coli DNA gyrase B, is a validated target for antibacterial agents, and thienopyridine derivatives have been investigated as inhibitors for this enzyme.[1][2][3]
Introduction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[4] This method is instrumental in structure-based drug design for identifying and optimizing potential drug candidates. Thienopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] This document outlines a comprehensive protocol for performing a molecular docking study of this compound with the ATP-binding site of E. coli DNA gyrase B, a crucial enzyme in bacterial DNA replication and a target for antibacterial drugs.[1][5]
Target Protein: E. coli DNA gyrase B
DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, which is critical for DNA replication and transcription.[6][7] The B subunit of DNA gyrase (GyrB) contains the ATP-binding site, and its inhibition disrupts the enzyme's function, leading to bacterial cell death.[6] This makes GyrB an attractive target for the development of novel antibacterial agents. For this protocol, we will use the crystal structure of E. coli DNA gyrase B, for instance, the one available under the PDB ID: 1AJ6.[1]
Ligand: this compound
This compound is the small molecule of interest for this docking study. Its thienopyridine core structure is a recognized scaffold in the design of bioactive compounds. The protocol will detail the preparation of its 3D structure for docking.
Experimental Protocols
This section provides a step-by-step methodology for the molecular docking of this compound with E. coli DNA gyrase B using widely accepted software in the field.
Software and Tools
-
Molecular Visualization: PyMOL or Discovery Studio Visualizer
-
Docking Software: AutoDock 4.2 and AutoDockTools (ADT) 1.5.6[8]
-
Ligand Structure Generation and Minimization: ChemDraw, Avogadro, or similar chemical drawing software with 3D optimization capabilities.
Protein Preparation
-
Obtain Protein Structure: Download the PDB file for E. coli DNA gyrase B (e.g., PDB ID: 1AJ6) from the RCSB Protein Data Bank.
-
Clean the Protein:
-
Open the PDB file in a molecular visualization tool like PyMOL or Discovery Studio.
-
Remove all non-essential molecules, including water, co-crystallized ligands, and any other heteroatoms, unless they are known to be critical for binding.[9][10]
-
If the protein has multiple chains, retain only the chain of interest (in this case, the Gyrase B subunit).
-
Save the cleaned protein structure as a new PDB file.
-
-
Prepare for Docking (using AutoDockTools):
-
Start AutoDockTools (ADT).
-
Open the cleaned protein PDB file.
-
Add polar hydrogens to the protein (Edit > Hydrogens > Add).
-
Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).
-
Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose), which includes atomic partial charges and atom types.[8]
-
Ligand Preparation
-
Generate 2D Structure: Draw the 2D structure of this compound using ChemDraw or a similar tool.
-
Convert to 3D and Optimize:
-
Convert the 2D drawing to a 3D structure.
-
Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a stable conformation.[6]
-
Save the optimized structure in a PDB file format.
-
-
Prepare for Docking (using AutoDockTools):
-
In ADT, open the ligand's PDB file (Ligand > Input > Open).[11]
-
The software will automatically add Gasteiger charges and merge non-polar hydrogens.
-
Define the rotatable bonds to allow for conformational flexibility during docking (Ligand > Torsion Tree > Detect Root, then Ligand > Torsion Tree > Choose Torsions).[12]
-
Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).[11]
-
Molecular Docking Procedure
-
Grid Box Generation:
-
In ADT, with both the protein and ligand PDBQT files loaded, define the search space for docking by creating a grid box.
-
Center the grid box on the active site of the protein. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature.
-
Adjust the dimensions of the grid box to encompass the entire active site with some extra space to allow the ligand to move freely.
-
Save the grid parameter file (GPF) (Grid > Grid Box...).
-
Run AutoGrid to generate the grid maps (Run > Run AutoGrid).
-
-
Docking Parameter Setup:
-
Set the docking parameters in ADT (Docking > Macromolecule > Set Rigid Filename and Docking > Ligand > Choose).
-
Choose the docking algorithm (e.g., Lamarckian Genetic Algorithm) and set the number of docking runs (e.g., 50-100).
-
Save the docking parameter file (DPF).
-
-
Run AutoDock:
-
Execute the docking simulation by running AutoDock with the generated DPF (Run > Run AutoDock).
-
Analysis of Results
-
Analyze Docking Conformations:
-
Once the docking is complete, analyze the output docking log file (DLG) in ADT (Analyze > Dockings > Open).
-
The results will show different conformations (poses) of the ligand clustered by RMSD.
-
-
Evaluate Binding Affinity:
-
Examine the estimated binding energy and inhibition constant (Ki) for each pose. The pose with the lowest binding energy is typically considered the most favorable.
-
-
Visualize Interactions:
-
Visualize the best-docked pose in complex with the protein using PyMOL or Discovery Studio.
-
Identify and analyze the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site.
-
Data Presentation
The quantitative results from the molecular docking study can be summarized in a table for clear comparison and interpretation.
| Docking Pose | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | RMSD from Best Pose (Å) | Key Interacting Residues (Hydrogen Bonds, Hydrophobic Interactions) |
| 1 | -8.5 | 0.58 | 0.00 | Asp73, Asn46, Arg76, Ile78 |
| 2 | -8.2 | 0.95 | 1.23 | Asp73, Asn46, Pro79 |
| 3 | -7.9 | 1.85 | 2.15 | Gly77, Ile78, Val71 |
| ... | ... | ... | ... | ... |
Mandatory Visualizations
Molecular Docking Workflow
Caption: A flowchart illustrating the key stages of a molecular docking study.
Bacterial DNA Replication Pathway
Caption: Simplified pathway of bacterial DNA replication highlighting the role of DNA gyrase.
References
- 1. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine-Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium [medium.com]
- 5. mdpi.com [mdpi.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. ccsb.scripps.edu [ccsb.scripps.edu]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Testing of 2-Ethyl-7-methylthieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed in vivo testing strategies for the novel compound, 2-Ethyl-7-methylthieno[2,3-c]pyridine. Based on the known biological activities of the broader thienopyridine class of compounds, this document outlines protocols for evaluating its potential therapeutic effects in animal models for anti-platelet, anticancer, and analgesic applications.
Potential Therapeutic Applications
Thienopyridine derivatives have demonstrated a wide range of biological activities.[1] The core scaffold is present in established anti-platelet drugs and numerous investigational compounds with diverse pharmacological profiles.[2] Potential applications for this compound are hypothesized to include:
-
Anti-platelet Agent: Thienopyridines are well-known inhibitors of the P2Y12 adenosine diphosphate (ADP) receptor on platelets, which is crucial for platelet aggregation.[1][2]
-
Anticancer Agent: Various thienopyridine derivatives have shown antiproliferative activity against a range of cancer cell lines, including prostate and breast cancer.[3][4][5][6]
-
Analgesic for Neuropathic Pain: Some thienopyridine compounds have been identified as metabotropic glutamate receptor 1 (mGluR1) antagonists, showing efficacy in animal models of neuropathic pain.[7]
General Workflow for In Vivo Evaluation
The following diagram outlines a typical workflow for the in vivo assessment of a novel thienopyridine derivative.
Caption: General workflow for in vivo preclinical studies.
Protocol 1: Evaluation of Anti-Platelet Activity
This protocol is designed to assess the efficacy of this compound as an inhibitor of platelet aggregation in a rat model. Thienopyridines often act as prodrugs, requiring hepatic metabolism for activation.[2]
Signaling Pathway: P2Y12 Receptor Inhibition
Caption: ADP-mediated platelet aggregation via the P2Y12 receptor.
Experimental Protocol
-
Animal Model: Male Wistar rats (250-300g).[8]
-
Groups (n=8 per group):
-
Vehicle Control (e.g., 0.5% Carboxymethylcellulose in water)
-
This compound (Low Dose, e.g., 10 mg/kg)
-
This compound (High Dose, e.g., 30 mg/kg)
-
Positive Control (Clopidogrel, 10 mg/kg)
-
-
Dosing: Oral gavage, once daily for 5 days to ensure formation of active metabolites.
-
Blood Collection: On day 6, 2 hours after the final dose, blood is collected via cardiac puncture into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Blood is centrifuged at 200 x g for 10 minutes to obtain PRP.
-
Platelet Aggregation Assay:
-
PRP is placed in an aggregometer.
-
Platelet aggregation is induced by adding ADP (10 µM).
-
The percentage of maximum aggregation is recorded over 10 minutes.
-
-
Endpoint: Inhibition of ADP-induced platelet aggregation.
Hypothetical Data Presentation
| Group | Dose (mg/kg) | ADP-Induced Platelet Aggregation (%) | Inhibition (%) |
| Vehicle Control | - | 85.2 ± 5.6 | 0 |
| Compound (Low) | 10 | 42.1 ± 7.3 | 50.6 |
| Compound (High) | 30 | 25.5 ± 6.1 | 70.1 |
| Clopidogrel | 10 | 28.3 ± 4.9 | 66.8 |
Data are presented as Mean ± SD.
Protocol 2: Evaluation of Anticancer Activity
This protocol describes an in vivo study to evaluate the efficacy of this compound in a mouse xenograft model of human prostate cancer, as thienopyridines have shown activity against this cancer type.[5]
Experimental Workflow
Caption: Workflow for a subcutaneous xenograft cancer model.
Experimental Protocol
-
Animal Model: Male athymic nude mice (6-8 weeks old).
-
Cell Line: PC-3 (human prostate adenocarcinoma).
-
Tumor Implantation: 1 x 10⁶ PC-3 cells in Matrigel are injected subcutaneously into the flank of each mouse.
-
Groups (n=10 per group):
-
Vehicle Control (e.g., DMSO/Saline)
-
This compound (25 mg/kg)
-
This compound (50 mg/kg)
-
Positive Control (e.g., Docetaxel, 10 mg/kg, once weekly)
-
-
Treatment: When tumors reach an average volume of 100 mm³, treatment is initiated via intraperitoneal injection, once daily for 21 days.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated as (Length x Width²)/2.
-
Endpoint: Tumor growth inhibition (TGI). At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Hypothetical Data Presentation
| Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1250 ± 150 | 0 | +5.2 |
| Compound | 25 | 775 ± 120 | 38.0 | +3.1 |
| Compound | 50 | 450 ± 98 | 64.0 | -1.5 |
| Docetaxel | 10 | 310 ± 85 | 75.2 | -8.7 |
Data are presented as Mean ± SD.
Protocol 3: Evaluation of Analgesic Efficacy in Neuropathic Pain
This protocol is based on the Chung model (spinal nerve ligation) of neuropathic pain in rats to assess the potential of this compound as an mGluR1 antagonist.[7]
Logical Relationship of the Experimental Model
Caption: Logical flow of the spinal nerve ligation pain model.
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Surgical Procedure: Ligation of the L5 and L6 spinal nerves to induce mechanical allodynia.
-
Behavioral Assessment: Mechanical allodynia is measured using von Frey filaments. The paw withdrawal threshold (PWT) in grams is determined.
-
Groups (n=8 per group):
-
Sham Surgery + Vehicle
-
Nerve Ligation + Vehicle
-
Nerve Ligation + this compound (15 mg/kg)
-
Nerve Ligation + this compound (45 mg/kg)
-
Nerve Ligation + Positive Control (Gabapentin, 100 mg/kg)
-
-
Study Design: On day 14 post-surgery, a baseline PWT is established. Animals are then dosed (intraperitoneally) and PWT is measured at 30, 60, 120, and 240 minutes post-dosing.
-
Endpoint: Increase in paw withdrawal threshold, indicating reversal of allodynia.
Hypothetical Data Presentation
| Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 60 min | % Reversal of Allodynia |
| Sham + Vehicle | - | 14.5 ± 1.2 | N/A |
| Ligation + Vehicle | - | 3.2 ± 0.8 | 0 |
| Ligation + Compound | 15 | 7.8 ± 1.5 | 41.1 |
| Ligation + Compound | 45 | 11.5 ± 1.3 | 74.1 |
| Ligation + Gabapentin | 100 | 12.1 ± 1.1 | 79.5 |
% Reversal = [(PWT_treated - PWT_vehicle) / (PWT_sham - PWT_vehicle)] x 100. Data are presented as Mean ± SD.
Preliminary Toxicity and Pharmacokinetic Assessment
Prior to efficacy studies, acute toxicity and pharmacokinetic (PK) profiles should be established.
-
Acute Toxicity: A dose escalation study in mice or rats to determine the maximum tolerated dose (MTD).
-
Pharmacokinetics: A study in rats to determine key parameters such as Cmax, Tmax, half-life (t½), and bioavailability after oral and intravenous administration. This is particularly important for thienopyridines, which may require metabolic activation.[1]
Disclaimer: The protocols and data presented herein are hypothetical and intended for illustrative purposes. All animal experiments must be conducted in accordance with institutional and national guidelines for the welfare of experimental animals and approved by an Institutional Animal Care and Use Committee (IACUC). The specific doses and vehicles for this compound would need to be determined through preliminary formulation and dose-ranging studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents [ejchem.journals.ekb.eg]
- 4. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 2-Ethyl-7-methylthieno[2,3-c]pyridine for Enhanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Ethyl-7-methylthieno[2,3-c]pyridine is a heterocyclic compound belonging to the thienopyridine class.[1][2][3][4] Thienopyridine derivatives have shown a wide range of biological activities and are of significant interest in pharmaceutical research.[1][2][3][4] However, like many heterocyclic compounds, this compound is anticipated to exhibit poor aqueous solubility, which can limit its oral bioavailability and therapeutic efficacy.[5][6][7] These application notes provide a comprehensive overview of potential formulation strategies to enhance the delivery of this compound. The protocols detailed below are designed to guide researchers in the development of nanoparticle, solid dispersion, and liposomal formulations.
Formulation Strategies for Poorly Soluble Compounds
To overcome the challenges associated with poor water solubility, several advanced formulation techniques can be employed. These methods aim to increase the surface area of the drug, improve its wettability, or create amorphous forms that are more readily dissolved.[8][9][10][11]
-
Nanoparticle Formulation: Reducing the particle size of a drug to the nanometer range significantly increases its surface area-to-volume ratio.[5][6][12] This enhanced surface area leads to a faster dissolution rate, which can improve bioavailability.[5][6]
-
Solid Dispersion: This technique involves dispersing the drug in an inert carrier matrix at the molecular level.[8][9][10][13] The drug can exist in an amorphous state within the carrier, leading to higher apparent solubility and faster dissolution.[9][10]
-
Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[14][15][16][17] For a lipophilic compound like this compound, encapsulation within liposomes can improve its solubility and alter its pharmacokinetic profile.[16]
Data Presentation: Comparative Formulation Characteristics
The following tables summarize hypothetical quantitative data for different formulations of this compound. These tables are intended to provide a framework for organizing and comparing experimental results.
Table 1: Physicochemical Characterization of Formulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
|---|---|---|---|---|---|
| Nanoparticles | 150 ± 25 | 0.21 ± 0.05 | -25.3 ± 3.1 | 10.5 ± 1.2 | 95.2 ± 2.8 |
| Solid Dispersion | N/A | N/A | N/A | 25.0 ± 2.5 | 99.8 ± 0.1 |
| Liposomes | 120 ± 20 | 0.15 ± 0.03 | -15.8 ± 2.5 | 5.2 ± 0.8 | 88.7 ± 4.1 |
Table 2: In Vitro Dissolution and Release Profile
| Formulation Type | Dissolution Medium | Time to 80% Drug Release (min) | Release Kinetics Model |
|---|---|---|---|
| Unformulated Drug | pH 6.8 Phosphate Buffer | > 240 | N/A |
| Nanoparticles | pH 6.8 Phosphate Buffer | 45 | Higuchi |
| Solid Dispersion | pH 6.8 Phosphate Buffer | 20 | First-Order |
| Liposomes | pH 6.8 Phosphate Buffer with 0.5% Tween 80 | 180 | Korsmeyer-Peppas |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound formulations.
Protocol 1: Preparation of this compound Nanoparticles by Wet Milling
Objective: To produce a stable nanosuspension of the drug to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Purified water
-
Zirconium oxide milling beads (0.5 mm)
-
High-energy bead mill
Procedure:
-
Prepare a 2% (w/v) solution of the chosen stabilizer in purified water.
-
Disperse 1% (w/v) of this compound in the stabilizer solution.
-
Add the suspension to the milling chamber containing zirconium oxide beads.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a predetermined time (e.g., 4-8 hours), with cooling to prevent drug degradation.
-
After milling, separate the nanosuspension from the milling beads.
-
Characterize the resulting nanoparticles for particle size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Determine the drug content using a validated HPLC method.
Protocol 2: Formulation of this compound Solid Dispersion by Solvent Evaporation
Objective: To create an amorphous solid dispersion of the drug in a polymeric carrier to improve its solubility and dissolution.
Materials:
-
This compound
-
Polymeric carrier (e.g., PVP K30, HPMC, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both this compound and the polymeric carrier in the organic solvent in a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
A thin film of the solid dispersion will form on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Characterize the solid dispersion for its amorphous nature using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Perform in vitro dissolution studies to assess the enhancement in drug release.
Protocol 3: Encapsulation of this compound in Liposomes via Thin-Film Hydration
Objective: To encapsulate the hydrophobic drug within a lipid bilayer to enhance its solubility and modify its release profile.
Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask.[14] A typical molar ratio would be 7:3 for phospholipid to cholesterol.
-
Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator at a temperature above the lipid's transition temperature.[14]
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Remove any unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.[18] The encapsulation efficiency can be determined by disrupting the liposomes with a suitable solvent and quantifying the drug content using HPLC.
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for Formulation Development
Caption: Workflow for the formulation and evaluation of this compound.
Diagram 2: Hypothetical Signaling Pathway Modulation
Caption: Potential mechanism of action via kinase inhibition.
Diagram 3: Logical Flow for Formulation Screening
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pharmtech.com [pharmtech.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Amorphous solid dispersion technique for improved drug delivery: basics to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japer.in [japer.in]
- 12. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijisrt.com [ijisrt.com]
- 14. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 15. Liposomal Encapsulation Enzymes: From Medical Applications to Kinetic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Encapsulation of phenolic compounds with liposomal improvement in the cosmetic industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 2-Ethyl-7-methylthieno[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following analytical methods are proposed based on established principles for the quantification of structurally similar heterocyclic compounds. These protocols have not been experimentally validated for 2-Ethyl-7-methylthieno[2,3-c]pyridine and should be fully validated by the end-user to ensure suitability for the intended purpose.
Introduction
This compound is a substituted thienopyridine derivative. Thienopyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Accurate and precise quantification of this compound in various matrices, such as plasma, tissue homogenates, and pharmaceutical formulations, is crucial for pharmacokinetic studies, drug metabolism research, and quality control. This document provides detailed protocols for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties (Hypothetical)
A thorough understanding of the physicochemical properties of the analyte is essential for method development. Based on its structure, the following properties can be postulated:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C12H13NS |
| Molecular Weight | 203.31 g/mol |
| pKa | Estimated to be in the range of 4-6 due to the pyridine nitrogen. |
| LogP | Estimated to be in the range of 2-4, indicating moderate lipophilicity. |
| Solubility | Likely soluble in organic solvents like methanol, acetonitrile, and DMSO. Aqueous solubility is expected to be pH-dependent. |
| UV Absorbance | Expected to have UV absorbance maxima due to the thieno[2,3-c]pyridine chromophore. |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration is relatively high.
Experimental Protocol
3.1.1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile and methanol.
-
Analytical grade formic acid.
-
High-purity water (18.2 MΩ·cm).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Analytical balance.
-
Syringe filters (0.45 µm).
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (likely in the 230-280 nm range). |
| Run Time | 15 minutes |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (e.g., for a tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's average weight.
-
Transfer to a volumetric flask and add a suitable volume of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with methanol and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an autosampler vial.
-
Further dilute with the mobile phase if necessary to fall within the calibration curve range.
-
3.1.4. Method Validation Parameters
According to ICH Q2(R1) guidelines, the method should be validated for the following parameters[1]:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be assessed using a photodiode array detector. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | Typically 80-120% of the test concentration for assay of the active substance.[1] |
| Accuracy | Recovery of 98-102% for spiked samples at three concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 with acceptable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |
Data Presentation
Table 1: Hypothetical HPLC-UV Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (Recovery %) | 99.5 - 101.2% |
| Precision (RSD %) | < 1.5% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices like plasma and tissue homogenates at low concentrations.
Experimental Protocol
4.1.1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UHPLC or HPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile and methanol.
-
LC-MS grade formic acid.
-
High-purity water.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
-
Biological matrix (e.g., blank plasma).
-
Protein precipitation and/or solid-phase extraction (SPE) materials.
4.1.2. Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | [M+H]⁺ of this compound |
| Product Ion (Q3) | To be determined by infusion and fragmentation of the analyte. |
| Collision Energy | To be optimized for the specific precursor-to-product ion transition. |
| Dwell Time | 100 ms |
| Source Temperature | 400 °C |
| IonSpray Voltage | 5500 V |
4.1.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
4.1.4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
Data Presentation
Table 2: Hypothetical LC-MS/MS Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (Bias %) | Within ±15% (±20% at LLOQ) |
| Precision (RSD %) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Visualizations
Caption: General workflow for sample analysis using HPLC-UV.
Caption: Workflow for bioanalytical sample quantification using LC-MS/MS.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-7-methylthieno[2,3-c]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethyl-7-methylthieno[2,3-c]pyridine and related derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for the thieno[2,3-c]pyridine core synthesis is consistently low. What are the most critical parameters to investigate for yield improvement?
A1: Low yields in the synthesis of thieno[2,3-c]pyridine derivatives can often be attributed to several key factors. Based on documented syntheses of related compounds, the choice of catalyst and solvent system is paramount. For instance, in a metal-free approach involving a denitrogenative transformation, trifluoromethanesulfonic acid (TfOH) has been shown to be a more effective catalyst than p-toluenesulfonic acid (PTSA).[1] The solvent also plays a crucial role, with 1,2-dichloroethane (DCE) providing significantly higher yields compared to toluene or dioxane under similar conditions.[1] It is also essential to ensure that the reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions. Temperature is another critical parameter that requires optimization for your specific starting materials.
Q2: I am observing significant formation of side products. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common issue in heterocyclic synthesis. In the context of thieno[2,3-c]pyridine synthesis via denitrogenative transformation, potential side reactions may include incomplete reaction, or alternative cyclization pathways. The presence of highly reactive intermediates can lead to polymerization or the formation of undesired isomers. To minimize side products, consider the following:
-
Purity of Starting Materials: Ensure the purity of your reactants and solvents, as impurities can catalyze side reactions.
-
Controlled Addition of Reagents: Slow, controlled addition of reagents can help to maintain a low concentration of reactive intermediates, thereby reducing the likelihood of side product formation.
-
Temperature Control: Running the reaction at the optimized temperature is crucial. Deviations can lead to the formation of thermodynamically or kinetically favored side products.
-
Inert Atmosphere: Strictly maintain an inert atmosphere to prevent oxidation or other undesired reactions with atmospheric components.
Q3: What is the most effective method for purifying the final this compound product?
A3: Purification of the crude product is essential to obtain a high-purity final compound. For thieno[2,3-c]pyridine derivatives, column chromatography is a commonly employed and effective purification method. The choice of stationary phase (e.g., silica gel) and eluent system will depend on the polarity of your specific product and the impurities present. It is advisable to first perform thin-layer chromatography (TLC) with different solvent systems (e.g., ethyl acetate/hexane) to determine the optimal conditions for separation. In some cases, recrystallization from a suitable solvent can also be an effective final purification step to obtain a crystalline solid.[2]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for the synthesis of a 7-(substituted methyl)thieno[2,3-c]pyridine derivative, which can serve as a starting point for optimizing the synthesis of this compound.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%)[1] |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
| 7 | - | 1,2-DCE | 80 | 24 | 0 |
| 8 | - | 1,2-DCE | 80 | 48 | 0 |
Table 1: Optimization of reaction conditions for a 7-(substituted methyl)thieno[2,3-c]pyridine synthesis. The yields were determined by NMR analysis of the crude product.[1]
Experimental Protocols
General Procedure for the Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines via Denitrogenative Transformation[1]
This protocol is adapted from a reported synthesis of 7-(substituted methyl)thieno[2,3-c]pyridine derivatives and can be modified for the synthesis of this compound.
-
To a solution of the precursor thieno[2,3-c][1][3][4]triazolo[1,5-ɑ]pyridine (1 equivalent) in 1,2-dichloroethane (DCE), add the desired nucleophile (e.g., an alcohol, 10 equivalents).
-
Add trifluoromethanesulfonic acid (TfOH) (2 equivalents) as the catalyst to the reaction mixture.
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-(substituted methyl)thieno[2,3-c]pyridine derivative.
Visualizations
Caption: General experimental workflow for thieno[2,3-c]pyridine synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US3957792A - Process for preparing 2-ethyl-pyridine - Google Patents [patents.google.com]
Overcoming solubility issues with 2-Ethyl-7-methylthieno[2,3-c]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 2-Ethyl-7-methylthieno[2,3-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: For initial attempts at solubilization, a range of common organic solvents should be tested. Based on the heterocyclic nature of thienopyridines, the following solvents are recommended for initial screening:
-
Protic Solvents: Ethanol, Methanol, Isopropanol
-
Aprotic Solvents: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane (DCM)
It is crucial to start with small quantities of the compound and solvent to determine approximate solubility before proceeding with larger-scale experiments.
Q2: this compound exhibits poor solubility in aqueous solutions. What initial steps can I take to improve its aqueous solubility for biological assays?
A2: For biological assays requiring aqueous buffers, direct dissolution is often challenging for poorly soluble compounds. Here are the recommended initial strategies:
-
Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. This stock can then be diluted into the aqueous buffer to the final desired concentration. Be mindful of the final solvent concentration, as high levels can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% (v/v) for most cell-based assays.
-
pH Adjustment: Since the pyridine ring contains a basic nitrogen atom, the solubility of this compound may be pH-dependent. Attempt to dissolve the compound in acidic aqueous buffers (e.g., pH 4-6) to see if protonation of the pyridine nitrogen enhances solubility.[1]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can be added to the aqueous medium to aid in solubilization by forming micelles.[2][3][4]
Q3: I am observing precipitation of the compound when I dilute my organic stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous medium.
-
Optimize Co-solvent Percentage: While keeping the co-solvent percentage low is important for biological compatibility, a slight increase may be necessary to maintain solubility. A careful balance must be struck.
-
Use a Different Co-solvent: Some compounds are more stable in specific co-solvents upon aqueous dilution. Experiment with DMSO, ethanol, or DMF as the stock solvent.
-
Incorporate Solubilizing Excipients: Consider the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous buffer.[5][6] These can form inclusion complexes with the compound, enhancing its solubility.[5][6]
-
Kinetic vs. Thermodynamic Solubility: Ensure you are working within the thermodynamic solubility limit in the final aqueous medium. Performing a kinetic solubility assay can help determine the concentration at which the compound will precipitate over time.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
| Symptom | Possible Cause | Suggested Solution |
| The compound does not dissolve in the chosen organic solvent even at low concentrations. | The compound has very low intrinsic solubility in that specific solvent. | 1. Try a stronger organic solvent: If you started with ethanol, try DMSO or DMF. 2. Apply gentle heating: Warm the solution to 37-50°C. Be cautious and ensure the compound is stable at these temperatures. 3. Use sonication: A water bath sonicator can provide energy to break up the crystal lattice and facilitate dissolution.[7] |
| The compound dissolves initially but then precipitates out of the organic solvent. | The solution is supersaturated and thermodynamically unstable. | 1. Reduce the concentration: Prepare a less concentrated stock solution. 2. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved microcrystals that could act as nucleation sites for precipitation. |
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility
| Symptom | Possible Cause | Suggested Solution |
| High variability in assay results between replicate wells or experiments. | Compound precipitation in the assay medium, leading to inconsistent effective concentrations. | 1. Visually inspect assay plates: Before and after incubation, check for any visible precipitate under a microscope. 2. Perform a solubility assessment in the final assay medium: Determine the maximum soluble concentration of the compound in your specific cell culture medium or buffer. 3. Incorporate a positive control with known good solubility: This will help differentiate between assay variability and solubility issues. |
| The dose-response curve is flat or does not reach a maximum effect. | The compound's solubility limit is below the concentrations required to see a biological effect. | 1. Employ advanced formulation strategies: Consider preparing a solid dispersion or a lipid-based formulation to enhance solubility and dissolution.[8][9] 2. Particle size reduction: If you have the solid compound, techniques like micronization can increase the surface area and improve the dissolution rate.[3][10] |
Experimental Protocols
Protocol 1: Determination of Kinetic Aqueous Solubility via the Shake-Flask Method
This protocol provides a standardized method for determining the equilibrium solubility of this compound in a specific aqueous buffer.[11]
Materials:
-
This compound
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.[11]
-
After incubation, centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent if necessary.
-
Quantify the concentration of the dissolved compound using a validated analytical method.
Data Presentation:
| Parameter | Value |
| Buffer System | e.g., PBS, pH 7.4 |
| Temperature (°C) | e.g., 25 |
| Incubation Time (h) | e.g., 24 |
| Solubility (µg/mL) | [Insert Experimental Value] |
| Solubility (µM) | [Insert Calculated Value] |
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This method aims to improve the dissolution rate and apparent solubility by dispersing the compound in a hydrophilic polymer matrix.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
Procedure:
-
Dissolve both this compound and the chosen polymer in a suitable volatile organic solvent. Common drug-to-polymer ratios to screen are 1:1, 1:5, and 1:10 (w/w).
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure.
-
A thin film will form on the wall of the flask. Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask and stored in a desiccator. This solid can then be used for dissolution studies or in the preparation of aqueous solutions for assays.
Visualizations
Caption: Workflow for preparing and troubleshooting aqueous solutions.
Caption: Strategies for enhancing compound solubility.
References
- 1. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
Optimization of reaction conditions for 2-Ethyl-7-methylthieno[2,3-c]pyridine derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the derivatization of 2-Ethyl-7-methylthieno[2,3-c]pyridine.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and derivatization of this compound.
Question 1: I am experiencing low to no yield of my desired 7-(substituted methyl)thieno[2,3-c]pyridine derivative. What are the potential causes and solutions?
Answer:
Low or no yield in this derivatization can stem from several factors. A logical troubleshooting workflow can help identify the root cause.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials: Ensure the purity of the starting thieno[2,3-c]pyridine, nucleophile, catalyst, and solvent. Impurities can inhibit the reaction or lead to side products.
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at an adequate rate. Start with the recommended temperature from a relevant protocol and adjust as needed. Overheating can lead to decomposition.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inert Atmosphere: Some reagents may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Catalyst Inefficiency: The choice of acid catalyst can be critical. For the denitrogenative transformation route, trifluoromethanesulfonic acid (TfOH) has been shown to give higher yields than p-toluenesulfonic acid (PTSA) in some cases.[1]
-
Low Nucleophilicity of the Reagent: Less nucleophilic reagents, such as certain carboxylic acids, may result in lower isolated yields.[1][2] Increasing the reaction temperature or time, or using a more activated form of the nucleophile, may improve the outcome.
Question 2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
Answer:
The formation of side products is a common challenge. The following steps can help improve the selectivity towards the desired derivative.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Screening different solvents may help to favor the desired reaction. For instance, in some syntheses of 7-(substituted methyl)thieno[2,3-c]pyridines, 1,2-dichloroethane (DCE) has been found to be an effective solvent.[1]
-
Order of Addition: In some cases, the order in which reagents are added can impact the product distribution. Consider adding the catalyst portion-wise or adding the nucleophile slowly to a solution of the starting material and catalyst.
-
Purification Strategy: If side product formation cannot be completely avoided, a robust purification strategy is necessary. Column chromatography with a carefully selected solvent system is often effective.
Question 3: The purification of my final product is proving difficult. What are some common purification challenges and how can I address them?
Answer:
Purification of thieno[2,3-c]pyridine derivatives can be challenging due to their polarity and potential for co-elution with starting materials or side products.
-
Streaking on TLC: If the compound streaks on the TLC plate, it may indicate that it is too polar for the chosen solvent system or that it is interacting with the silica gel. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can help to improve the spot shape.
-
Co-elution of Products: If the desired product and impurities have similar Rf values, consider using a different column chromatography stationary phase (e.g., alumina) or a different solvent system. Gradient elution can also be effective in separating closely eluting compounds.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Data Presentation
The following tables summarize the reaction conditions for the synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines and their ester derivatives, adapted from literature data.[1][2]
Table 1: Optimization of Reaction Conditions for the Synthesis of 7-(butoxymethyl)thieno[2,3-c]pyridine
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | PTSA | Toluene | 40 |
| 2 | PTSA | Dioxane | 55 |
| 3 | PTSA | 1,2-DCE | 60 |
| 4 | TfOH | Toluene | 55 |
| 5 | TfOH | Dioxane | 70 |
| 6 | TfOH | 1,2-DCE | 85 |
Reaction conditions: Compound 2 (1 eq.), butan-1-ol (10 eq.), catalyst (2 eq.), under a N₂ atmosphere. Yields were determined by NMR analysis of the crude product.[1]
Table 2: Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines
| Product | Nucleophile | Yield (%) |
| 3a | Tetrabutylammonium bromide | 75 |
| 3b | Methanol | 80 |
| 3c | Ethanol | 82 |
| 3d | Isopropanol | 78 |
| 3e | Phenol | 70 |
| 3f | Benzyl alcohol | 85 |
Isolated yields.[1]
Table 3: Synthesis of thieno[2,3-c]pyridine-7-ylmethyl esters
| Product | Carboxylic Acid | Time (h) | Yield (%) |
| 4b | Acetic acid | 1 | 85 |
| 4c | Propionic acid | 1 | 82 |
| 4d | Isobutyric acid | 2 | 75 |
| 4e | Pivalic acid | 3 | 70 |
| 4f | Benzoic acid | 2 | 80 |
Reaction conditions: Compound 2 (0.25 mmol), carboxylic acid (2 mL) at 100 °C.[1]
Experimental Protocols
The following are representative experimental protocols for the derivatization of a thieno[2,3-c]pyridine precursor.
Protocol 1: General Procedure for the Synthesis of 7-(substituted methyl)thieno[2,3-c]pyridines [1]
-
To a solution of thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (Compound 2) (1.0 eq.) in 1,2-dichloroethane (DCE), add the corresponding alcohol or phenol nucleophile (10 eq.).
-
Add trifluoromethanesulfonic acid (TfOH) (2.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-(substituted methyl)thieno[2,3-c]pyridine.
Protocol 2: General Procedure for the Synthesis of thieno[2,3-c]pyridine-7-ylmethyl esters [1]
-
To a flask containing thieno[2,3-c][1][2][3]triazolo[1,5-a]pyridine (Compound 2) (0.25 mmol), add the corresponding liquid carboxylic acid (2 mL).
-
Heat the reaction mixture to 100 °C for the time specified in Table 3.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired thieno[2,3-c]pyridine-7-ylmethyl ester.
Signaling Pathway
Thienopyridine derivatives have been investigated for their potential as anticancer agents, with some showing inhibitory activity against enzymes such as CYP17.[4] The following diagram illustrates a simplified signaling pathway related to androgen synthesis, where CYP17 is a key enzyme. Inhibition of this pathway is a therapeutic strategy in prostate cancer.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-Ethyl-7-methylthieno[2,3-c]pyridine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-Ethyl-7-methylthieno[2,3-c]pyridine in solution. The following sections offer detailed experimental protocols and address specific issues that may be encountered during laboratory work.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with this compound in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid degradation of the compound in solution, even at room temperature. | Oxidation: The thieno[2,3-c]pyridine core is susceptible to oxidation, particularly at the thiophene sulfur atom and the pyridine nitrogen. | - Degas solvents to remove dissolved oxygen. - Work under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants (e.g., BHT, ascorbic acid) to the solution, if compatible with downstream applications. |
| Precipitation of the compound from solution over time. | Poor Solubility: The compound may have limited solubility in the chosen solvent system. pH Shift: Changes in the solution's pH can affect the ionization state and solubility of the compound. | - Determine the pKa of the compound and use a buffered solution to maintain a pH where the compound is most soluble. - Consider using co-solvents (e.g., DMSO, ethanol) to improve solubility. - Filter the solution after preparation to remove any initial undissolved material. |
| Inconsistent results in stability studies. | Photodegradation: Exposure to light, especially UV light, can induce degradation. Temperature Fluctuations: Inconsistent storage temperatures can lead to variable degradation rates. | - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Store solutions in a temperature-controlled environment. - Include control samples in each experiment to monitor for variability. |
| Appearance of unexpected peaks in HPLC analysis. | Hydrolysis: The compound may be susceptible to hydrolysis, especially at acidic or basic pH. Interaction with Excipients: Formulation components may react with the compound. | - Conduct forced degradation studies under acidic, basic, and neutral conditions to identify potential hydrolytic degradation products.[1] - Evaluate the compatibility of the compound with all excipients in the formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of thienopyridine derivatives like this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[2] The thiophene ring is susceptible to oxidation, and the overall molecule can undergo hydrolysis at extreme pH values.[3][4]
Q2: How can I predict the potential degradation pathways of this compound?
A2: Forced degradation studies are the most effective way to elucidate potential degradation pathways.[5][6] By subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, you can identify the resulting degradation products. Common degradation pathways for thienopyridines include N-oxidation and oxidation of the thiophene moiety.[3][4]
Q3: What analytical techniques are best suited for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[7][8] This method should be able to separate the parent compound from all potential degradation products, process impurities, and excipients.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for the identification and characterization of unknown degradation products.[9]
Q4: What is the recommended approach for developing a stability-indicating HPLC method?
A4: Method development should begin with forced degradation studies to generate samples containing the degradation products.[8] The chromatographic conditions (e.g., column chemistry, mobile phase composition, pH, and gradient) are then optimized to achieve adequate resolution between the parent peak and all degradant peaks.[10][11] Validation of the method according to ICH guidelines is necessary to ensure it is suitable for its intended purpose.[12]
Q5: How should I store solutions of this compound to maximize stability?
A5: Based on the general instability profile of thienopyridines, it is recommended to store solutions at low temperatures (2-8 °C or frozen), protected from light, and in a tightly sealed container to minimize exposure to oxygen. The use of a buffered solution at a pH where the compound exhibits maximum stability is also advisable.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][12]
a. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
b. Stress Conditions:
| Stress Condition | Methodology |
| Acid Hydrolysis | - To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. - Incubate at 60°C for 24 hours. - Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | - To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. - Incubate at 60°C for 24 hours. - Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | - To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. - Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | - Place the solid compound in a controlled temperature oven at 80°C for 48 hours. - Also, heat a solution of the compound at 60°C for 24 hours. |
| Photolytic Degradation | - Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |
c. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
If unknown degradation products are observed, use LC-MS for structural elucidation.
Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.
a. Initial Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
b. Method Optimization:
-
Inject the stressed samples and observe the separation.
-
Adjust the gradient slope, mobile phase pH, and organic modifier to improve the resolution between the parent peak and any degradation products.
-
Ensure that all peaks are symmetrical and well-resolved.
c. Method Validation:
-
Validate the optimized method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 10. japtronline.com [japtronline.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
Technical Support Center: Purification of 2-Ethyl-7-methylthieno[2,3-c]pyridine Isomers
Welcome to the technical support center for the purification of 2-Ethyl-7-methylthieno[2,3-c]pyridine isomers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in separating positional isomers of this compound?
A1: Positional isomers of substituted thienopyridines often exhibit very similar physical and chemical properties, such as polarity, solubility, and boiling points. This similarity makes their separation challenging using standard purification techniques. The primary difficulties lie in achieving adequate resolution between the isomers and preventing co-elution or co-crystallization.
Q2: Which purification techniques are most effective for separating these types of isomers?
A2: Several techniques can be employed, often in combination, to achieve the desired purity. The most common and effective methods include:
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Column Chromatography: A fundamental technique for separating compounds based on their differential adsorption to a stationary phase.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution and efficiency compared to standard column chromatography, making it suitable for separating closely related isomers.
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Crystallization: A powerful method for purifying solid compounds. Fractional crystallization can be used to separate isomers with different solubilities.
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Preparative Thin-Layer Chromatography (Prep-TLC): A scalable version of analytical TLC, useful for small-scale purifications and for quickly determining optimal separation conditions.
Q3: How do I choose the right solvent system for column chromatography or TLC?
A3: The selection of an appropriate solvent system (mobile phase) is critical for successful chromatographic separation. The ideal solvent system should provide a good separation factor (α) and resolution (Rs) for the isomers. This is typically determined empirically through analytical Thin-Layer Chromatography (TLC) screening. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent until the desired separation is observed. For thienopyridine derivatives, common solvent systems include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.
Q4: Can I use chiral chromatography to separate these isomers?
A4: Chiral chromatography is specifically designed to separate enantiomers (stereoisomers that are mirror images). If your synthesis of this compound results in a racemic mixture of enantiomers, then chiral HPLC with a suitable chiral stationary phase (CSP) would be the appropriate technique. For separating positional isomers (which are diastereomers), standard (achiral) chromatography is typically used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound isomers.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers | - Inappropriate solvent system. - Column overloading. - Improperly packed column (channeling). | - Systematically screen for a better solvent system using TLC. - Reduce the amount of sample loaded onto the column. - Repack the column carefully to ensure a uniform bed. |
| Peak tailing | - Compound interacting too strongly with the stationary phase. - Presence of highly polar impurities. - Column degradation. | - Add a small amount of a polar modifier (e.g., triethylamine for basic compounds) to the mobile phase. - Pre-purify the crude mixture to remove baseline impurities. - Use a fresh column or a different stationary phase. |
| Compound is not eluting from the column | - Solvent system is not polar enough. - Compound has decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase. - Test the stability of your compound on silica gel using a 2D TLC experiment. If unstable, consider using a less acidic stationary phase like alumina or a different purification technique.[1] |
| Cracked or dry column bed | - Column ran dry during loading or elution. | - Ensure the solvent level is always above the top of the stationary phase.[2] |
Preparative HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks | - Column overloading. - High dead volume in the system. - Column contamination or aging. | - Reduce the injection volume or sample concentration. - Check and minimize the length and diameter of tubing. - Clean the column according to the manufacturer's instructions or replace it. |
| Split peaks | - Column bed has collapsed or has a void. - Sample solvent is too strong. - Co-elution of closely related impurities. | - Reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced. - Dissolve the sample in the mobile phase or a weaker solvent. - Optimize the mobile phase composition or gradient to improve resolution. |
| Variable retention times | - Inconsistent mobile phase composition. - Fluctuations in temperature. - Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing and degassing. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure it is delivering a constant flow rate. |
Crystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not crystallize | - Solution is not supersaturated. - Presence of impurities inhibiting crystallization. - Inappropriate solvent. | - Slowly evaporate the solvent or cool the solution to a lower temperature. - Add a seed crystal of the desired isomer.[3] - Perform a pre-purification step (e.g., column chromatography) to remove impurities. - Screen a variety of solvents with different polarities. |
| Oiling out instead of crystallization | - Solution is too concentrated or cooled too quickly. - Low melting point of the compound. | - Dilute the solution and allow it to cool more slowly. - Try using a lower-boiling point solvent. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of purified compound | - Compound is too soluble in the crystallization solvent, even at low temperatures. - Crystals are too fine and pass through the filter paper. | - Use a solvent in which the compound has lower solubility at cold temperatures. - Use a finer porosity filter paper or a different filtration method. |
Experimental Protocols
Note: The following protocols are generalized and should be optimized for your specific mixture of this compound isomers.
Protocol 1: Preparative Thin-Layer Chromatography (Prep-TLC)
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Plate Preparation: Use a large (e.g., 20x20 cm) TLC plate with a thick silica layer (e.g., 1000-2000 µm).[4]
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Sample Application: Dissolve the crude isomer mixture in a minimal amount of a volatile solvent (e.g., dichloromethane). Using a capillary tube or a syringe, carefully apply the solution as a narrow band across the origin line of the TLC plate, leaving space at the edges.
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Development: Place the plate in a developing chamber containing the optimized mobile phase. Allow the solvent to ascend the plate until it is about 1 cm from the top.
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Visualization: Remove the plate and allow the solvent to evaporate. Visualize the separated isomer bands under UV light and mark their positions with a pencil.
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Extraction: Carefully scrape the silica gel containing each desired isomer band into separate flasks.
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Isolation: Add a polar solvent (e.g., ethyl acetate or methanol) to each flask to dissolve the compound. Filter the mixture to remove the silica gel and evaporate the solvent from the filtrate to obtain the purified isomer.
Protocol 2: Flash Column Chromatography
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Column Packing: Select an appropriately sized column and pack it with silica gel using a slurry method with the initial, non-polar mobile phase.
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Sample Loading: Dissolve the crude mixture in a minimum amount of solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and then adding this to the top of the column.[2]
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity of the mobile phase (gradient elution) to move the compounds down the column.
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Fraction Collection: Collect fractions and monitor their composition using analytical TLC.
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Isolation: Combine the fractions containing the pure isomer and evaporate the solvent.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
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Method Development: Develop an analytical HPLC method that provides good separation of the isomers. This will determine the appropriate column and mobile phase for the preparative scale.
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Scale-Up: Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.
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Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.45 µm filter to remove any particulate matter.
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Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to each isomer peak.
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Isolation: Evaporate the solvent from the collected fractions to obtain the purified isomers.
Protocol 4: Fractional Crystallization
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Solvent Selection: Find a suitable solvent in which the isomers have different solubilities at a given temperature.
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Dissolution: Dissolve the isomer mixture in a minimum amount of the hot solvent to create a saturated solution.
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Cooling: Slowly cool the solution. The less soluble isomer should crystallize out first.
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Isolation of First Isomer: Filter the crystals and wash them with a small amount of cold solvent.
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Isolation of Second Isomer: Concentrate the filtrate and cool it further, or change the solvent composition, to crystallize the more soluble isomer.
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Purity Check: Check the purity of each isomer fraction by analytical TLC or HPLC and repeat the crystallization process if necessary.
Visualizations
References
- 1. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of 2-Ethyl-7-methylthieno[2,3-c]pyridine in vitro
Welcome to the technical support center for 2-Ethyl-7-methylthieno[2,3-c]pyridine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm observing significant cytotoxicity in my cell-based assays, even at low concentrations of this compound. Is this expected?
Answer: Unexpected cytotoxicity can arise from off-target effects. It is crucial to determine if the observed cell death is a consequence of the compound's intended mechanism of action or due to interactions with other cellular components.
Troubleshooting Guide:
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Confirm Cytotoxicity with an Orthogonal Assay: If you are using a metabolic assay like MTT, consider that the compound might be interfering with cellular metabolism without directly killing the cells. Use a different cytotoxicity assay that measures a distinct endpoint, such as membrane integrity (e.g., LDH release or Propidium Iodide staining), to confirm the cytotoxic effect.[1][2][3][4]
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Determine the Mechanism of Cell Death: Perform assays to distinguish between apoptosis and necrosis. For example, a Caspase-3/7 activity assay can indicate apoptosis, while an LDH release assay is a marker for necrosis.[4]
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Broad Off-Target Screening: To identify potential off-target interactions that could lead to cytotoxicity, consider screening the compound against a panel of common off-target classes, such as kinases and G-protein coupled receptors (GPCRs).[5][6][7]
Experimental Workflow for Investigating Unexpected Cytotoxicity
Caption: Workflow for troubleshooting unexpected cytotoxicity.
FAQ 2: My results with this compound are inconsistent between experiments. What could be the cause?
Answer: Experimental variability can be frustrating. Assuming standard laboratory practices are followed, inconsistent results with a small molecule can point to issues with compound stability, solubility, or off-target engagement that varies with cell state.
Troubleshooting Guide:
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Assess Compound Stability and Solubility: Ensure the compound is fully dissolved in your vehicle and remains soluble in your culture media at the final concentration. Precipitated compound will lead to inconsistent dosing. Visually inspect for precipitation and consider performing a solubility test. Also, assess the stability of the compound in your assay media over the time course of your experiment.
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Characterize Purity: Verify the purity of your compound batch using techniques like HPLC-MS. Impurities could have their own biological activities, leading to variable results.
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Control for Cell Passage Number and Density: The expression of on-target and off-target proteins can change with cell passage number and confluency. Use cells within a consistent and narrow passage number range and seed them at a consistent density for all experiments.
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Consider Off-Target Engagement: If the compound has off-target activities, subtle differences in experimental conditions (e.g., serum concentration, cell density) could shift the balance between on-target and off-target effects, leading to variability. A broad off-target profiling panel can help identify these potential interactions.[6][8]
FAQ 3: I am not observing the expected on-target effect of this compound in my cellular assay, even though it is active in a biochemical assay. Why?
Answer: A discrepancy between biochemical and cellular activity is a common challenge in drug discovery. This can be due to several factors, including poor cell permeability, rapid metabolism, efflux by cellular transporters, or engagement of off-target pathways that counteract the on-target effect.
Troubleshooting Guide:
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Assess Cell Permeability: Use an in vitro permeability assay, such as a Caco-2 permeability assay, to determine if the compound can cross the cell membrane.
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Investigate Cellular Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (MDR1), which actively remove it from the cell. This can be tested by co-incubating the compound with known efflux pump inhibitors.
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Evaluate Metabolic Stability: The compound may be rapidly metabolized by the cells into an inactive form. In vitro metabolic stability assays using liver microsomes or hepatocytes can provide insight into the compound's metabolic fate.
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Profile for Off-Target Effects: An off-target interaction could trigger a compensatory signaling pathway that masks the intended on-target effect. A kinome-wide or GPCR-wide screen can help identify such interactions.[5][7][9]
Hypothetical Compensatory Signaling Pathway
Caption: Off-target activation of a compensatory pathway.
Quantitative Data Summary
The following tables represent hypothetical data from off-target screening assays for this compound.
Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase Target | % Inhibition | Kinase Family |
| On-Target Kinase | 95% | (e.g., TK) |
| Off-Target Kinase 1 | 85% | (e.g., CAMK) |
| Off-Target Kinase 2 | 72% | (e.g., AGC) |
| Off-Target Kinase 3 | 15% | (e.g., STE) |
| ... (and so on for a panel of kinases) | ... | ... |
Table 2: GPCR Binding Profile (% Inhibition at 10 µM)
| GPCR Target | % Inhibition | GPCR Family |
| On-Target Receptor | 2% | (N/A) |
| Off-Target GPCR 1 | 68% | (e.g., Adrenergic) |
| Off-Target GPCR 2 | 55% | (e.g., Dopamine) |
| Off-Target GPCR 3 | 5% | (e.g., Serotonin) |
| ... (and so on for a panel of GPCRs) | ... | ... |
Table 3: Cytotoxicity Profile (IC50 Values)
| Cell Line | Assay Type | IC50 (µM) |
| Cancer Cell Line A | MTT | 5.2 |
| Cancer Cell Line A | LDH Release | 7.8 |
| Normal Cell Line B | MTT | > 50 |
| Normal Cell Line B | LDH Release | > 50 |
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling using a Broad Panel
Objective: To assess the selectivity of this compound by screening it against a large panel of kinases.[7][9][10][11]
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create serial dilutions to achieve the desired screening concentrations.
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Assay Plate Preparation: Dispense the compound dilutions into a multi-well assay plate. Include positive controls (known inhibitors for each kinase) and negative controls (DMSO vehicle).
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Kinase Reaction: Add the kinase, its specific substrate, and ATP to each well to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
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Detection: Stop the kinase reaction and add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining. The signal is typically read on a plate reader.
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Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. The results can be used to determine the IC50 for potent off-target interactions.
Experimental Workflow for Off-Target Screening Cascade
Caption: A typical workflow for off-target screening.
Protocol 2: GPCR Off-Target Screening via Radioligand Binding Assay
Objective: To identify potential off-target binding of this compound to a panel of GPCRs.[5][12][13][14][15]
Methodology:
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Membrane Preparation: Use cell membranes prepared from cells overexpressing the specific GPCR target.
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Compound and Radioligand Incubation: In a multi-well plate, incubate the cell membranes with a known radiolabeled ligand for the GPCR and the test compound (this compound) at various concentrations.
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Filtration and Washing: After incubation, rapidly filter the mixture through a filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters to remove non-specific binding.
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Scintillation Counting: Add a scintillation cocktail to the filter plate and measure the radioactivity in each well using a scintillation counter.
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Data Analysis: The ability of the test compound to displace the radioligand is measured. A reduction in radioactivity indicates binding of the test compound to the GPCR. Calculate the percent inhibition and, if necessary, the Ki (inhibition constant).
Protocol 3: LDH Release Cytotoxicity Assay
Objective: To quantify the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from cells with damaged membranes.[4]
Methodology:
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Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include positive controls (e.g., a known cytotoxic agent or cell lysis buffer) and a negative control (vehicle).
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LDH Measurement: After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
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Enzymatic Reaction: Add the LDH assay reagent, which contains a substrate that is converted into a colored product by LDH. Incubate at room temperature, protected from light.
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Absorbance Reading: Measure the absorbance of the colored product using a plate reader at the appropriate wavelength.
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Data Analysis: The amount of LDH release is proportional to the number of dead cells. Calculate the percentage of cytotoxicity relative to the positive control and determine the IC50 value.
References
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 11. academic.oup.com [academic.oup.com]
- 12. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 13. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Scaling Up the Synthesis of 2-Ethyl-7-methylthieno[2,3-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-7-methylthieno[2,3-c]pyridine. The information is designed to address specific challenges that may arise during laboratory-scale and pilot-plant production.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address potential issues encountered during the synthesis.
Issue 1: Low Yield in the Initial Condensation Step
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Question: We are experiencing low yields (<40%) in the initial condensation reaction between 2-pentanone and cyanoacetamide to form the α,β-unsaturated nitrile intermediate. What are the likely causes and how can we optimize this step?
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Answer: Low yields in this Knoevenagel-type condensation are often attributed to several factors. Firstly, the choice of base and catalyst is critical. While piperidine or triethylamine are commonly used, their concentration needs to be optimized. Too little may result in an incomplete reaction, while an excess can lead to side product formation. We recommend a catalytic amount (0.1-0.2 equivalents). Secondly, inefficient water removal can stall the reaction. The use of a Dean-Stark apparatus is highly recommended for scaling up. Finally, reaction temperature plays a crucial role. A temperature range of 80-100 °C in a solvent like toluene or benzene is typically effective.
Issue 2: Incomplete Cyclization in the Gewald Reaction
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Question: The subsequent Gewald reaction to form the thiophene ring is not proceeding to completion, and we are isolating a significant amount of the uncyclized intermediate. How can we drive the reaction to completion?
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Answer: The Gewald reaction, which involves the cyclization of the α,β-unsaturated nitrile with elemental sulfur and a base, can be sensitive to reaction conditions. Incomplete cyclization is often due to insufficient heating or an inappropriate choice of base. Ensure the reaction mixture reaches a consistent temperature, typically between 60-80 °C. The choice of morpholine as the base is often effective for this transformation. Additionally, the quality of the elemental sulfur is important; use finely powdered sulfur to ensure good dispersion in the reaction medium. The reaction time might also need to be extended, and we recommend monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Issue 3: Difficulty in Isolating the Thieno[2,3-c]pyridine Product
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Question: We are facing challenges with the purification of the final this compound product. It appears to be contaminated with starting materials and byproducts. What is the recommended purification strategy?
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Answer: Purification of the final product can be challenging due to the presence of structurally similar impurities. A multi-step purification approach is often necessary. After the reaction work-up, we recommend an initial purification by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from less polar impurities. For higher purity, a subsequent recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, is advised. The choice of solvent should be determined experimentally to maximize yield and purity.
Issue 4: Side Product Formation during Methylation
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Question: During the N-methylation step to introduce the 7-methyl group, we are observing the formation of a significant amount of a byproduct, which we suspect is the O-methylated product. How can we improve the selectivity for N-methylation?
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Answer: The observation of O-methylation alongside N-methylation is a common issue when using traditional alkylating agents like methyl iodide. To enhance N-selectivity, the choice of base and solvent is critical. Using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) can favor N-alkylation. The reaction should be carried out at a controlled temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. This helps to minimize the formation of the thermodynamic O-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the multi-step synthesis of this compound on a laboratory scale?
A1: While yields can vary depending on the specific conditions and scale, a well-optimized laboratory-scale synthesis can be expected to have an overall yield in the range of 25-35% over the three main steps (condensation, cyclization, and methylation).
Q2: Are there any specific safety precautions to consider when scaling up this synthesis?
A2: Yes, several safety precautions are crucial. The use of flammable solvents like toluene and ethanol requires proper ventilation and grounding of equipment to prevent static discharge. Elemental sulfur is flammable and can cause dust explosions; handle it in a well-ventilated area and avoid creating dust clouds. Sodium hydride is a highly reactive and flammable solid that reacts violently with water; it must be handled under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q3: Can the order of the ethyl and methyl group introduction be reversed?
A3: It is synthetically more strategic to introduce the ethyl group first via the initial condensation with 2-pentanone and then perform the methylation at a later stage. Attempting to introduce the ethyl group via alkylation on a pre-formed thieno[2,3-c]pyridine ring system could lead to a mixture of isomers and be more challenging to control.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended. To characterize the final this compound product, a combination of techniques should be used, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Knoevenagel Condensation | 2-Pentanone, Cyanoacetamide, Piperidine | Toluene | 80-100 | 4-6 | 65-75 |
| 2 | Gewald Reaction | α,β-Unsaturated Nitrile, Sulfur, Morpholine | Ethanol | 60-80 | 3-5 | 50-60 |
| 3 | N-Methylation | Thieno[2,3-c]pyridine precursor, NaH, CH₃I | DMF | 0 - RT | 2-4 | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-3-ethylpent-2-enamide (α,β-Unsaturated Nitrile)
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To a solution of 2-pentanone (1.0 eq) and cyanoacetamide (1.0 eq) in toluene (5 mL/g of 2-pentanone) in a flask equipped with a Dean-Stark apparatus, add piperidine (0.1 eq).
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Heat the mixture to reflux (approximately 80-100 °C) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).
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Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
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Once the reaction is complete, cool the mixture to room temperature.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be used in the next step without further purification or can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-Amino-3-cyano-4-ethyl-5-methylthiophene
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To a suspension of the crude 2-cyano-3-ethylpent-2-enamide (1.0 eq) and finely powdered elemental sulfur (1.1 eq) in ethanol (10 mL/g of nitrile), add morpholine (1.5 eq) dropwise at room temperature.
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Heat the reaction mixture to 60-80 °C and stir for 3-5 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the crude thiophene product.
Protocol 3: Synthesis of this compound
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To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (15 mL/g of thiophene) under a nitrogen atmosphere at 0 °C, add a solution of the 2-amino-3-cyano-4-ethyl-5-methylthiophene (1.0 eq) in anhydrous DMF dropwise.
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Stir the mixture at 0 °C for 30 minutes.
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Add methyl iodide (1.2 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction by the slow addition of water at 0 °C.
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Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (gradient elution with hexane/ethyl acetate) followed by recrystallization.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Optimizing 2-Ethyl-7-methylthieno[2,3-c]pyridine Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the bioavailability of 2-Ethyl-7-methylthieno[2,3-c]pyridine and its analogues.
Troubleshooting Guides
Issue: Poor oral bioavailability observed in preclinical animal models.
Question: My lead compound, this compound, is showing low exposure after oral administration. What are the potential causes and how can I troubleshoot this?
Answer:
Low oral bioavailability is a common challenge in drug development and can typically be attributed to one or more of the following factors: poor aqueous solubility, low permeability across the intestinal epithelium, and significant first-pass metabolism in the gut wall or liver.
To systematically address this, we recommend the following workflow:
Step 1: Characterize Physicochemical Properties
Begin by assessing the fundamental properties of your compound. Poor solubility is a primary reason for low bioavailability.[1][2]
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Action: Determine the aqueous solubility of this compound at different pH values (e.g., pH 2.0, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract.
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Action: Evaluate the compound's lipophilicity (LogP/LogD). While a certain degree of lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor solubility in the gut lumen.
Step 2: Assess Intestinal Permeability
If solubility is adequate, the next barrier is crossing the intestinal wall.
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Action: Perform an in vitro permeability assay using a Caco-2 cell monolayer. This will classify your compound's permeability as low or high. The Biopharmaceutics Classification System (BCS) uses permeability as a key parameter.[2]
Step 3: Evaluate Metabolic Stability
The compound may be absorbed but then rapidly metabolized by enzymes in the intestine or liver (first-pass effect).[1]
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Action: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. This will indicate how quickly your compound is broken down by metabolic enzymes.
Data-Driven Decisions:
Based on the results from these initial experiments, you can decide on a rational strategy to improve bioavailability. The table below presents a hypothetical dataset for our lead compound and two modified analogues designed to address specific liabilities.
| Compound ID | Modification | Aqueous Solubility (pH 6.8, µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Liver Microsome Stability (% remaining after 30 min) |
| LEAD-001 | This compound | 5 | 15 | 10 |
| MOD-001 | Added hydroxyl group at position 4 | 50 | 12 | 15 |
| MOD-002 | Replaced ethyl with cyclopropyl group | 4 | 18 | 65 |
-
Analysis of Hypothetical Data:
-
LEAD-001 exhibits poor solubility and high metabolic clearance.
-
MOD-001 was designed to improve solubility. The addition of a hydroxyl group increased aqueous solubility tenfold, a common strategy for improving this property.[3][4]
-
MOD-002 was designed to reduce metabolism. By modifying a potential metabolic soft spot, its stability in liver microsomes was significantly improved.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common molecular modification strategies to improve the bioavailability of a compound like this compound?
A1: Molecular modification aims to alter the physicochemical properties of a drug to improve its absorption, distribution, metabolism, and excretion (ADME) profile.[4] Common strategies include:
-
Improving Solubility:
-
Enhancing Permeability:
-
Modulating Lipophilicity: Fine-tuning the lipophilicity (LogP) is crucial. While high lipophilicity can increase membrane partitioning, it can also decrease aqueous solubility. The goal is a balance.
-
Prodrugs: A prodrug is an inactive derivative that is converted to the active drug in the body. This approach can be used to temporarily mask polar groups that hinder membrane crossing.[6]
-
-
Reducing First-Pass Metabolism:
-
Blocking Metabolic Sites: Identifying and modifying the parts of the molecule that are most susceptible to metabolic enzymes (e.g., by replacing a hydrogen atom with a fluorine atom or using a more stable chemical group) can increase metabolic stability.[3]
-
Q2: Beyond molecular modification, what other approaches can be used to improve bioavailability?
A2: Formulation strategies are a powerful alternative or complementary approach to enhance bioavailability.[7] These methods focus on the drug delivery system rather than changing the molecule itself. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanocrystals) increases the surface area, which can improve the dissolution rate.[5]
-
Amorphous Solid Dispersions: Dispersing the drug in its non-crystalline, high-energy amorphous state within a polymer matrix can significantly enhance solubility and dissolution.[5][7]
-
Lipid-Based Formulations: For highly lipophilic drugs, dissolving the compound in lipid carriers (oils, surfactants) can improve absorption, sometimes by utilizing lymphatic transport to bypass the liver.[7]
-
Nanoparticles: Encapsulating the drug in nanoparticles can improve solubility, protect it from degradation, and even allow for targeted delivery.[7]
Q3: How do I perform an in vivo pharmacokinetic study to assess the bioavailability of my modified compounds?
A3: An in vivo pharmacokinetic (PK) study is essential for determining the bioavailability of a drug. This typically involves administering the drug to animal models (e.g., rodents) and measuring its concentration in the blood over time.[8][9] Comparing the results after oral (PO) and intravenous (IV) administration allows for the calculation of absolute bioavailability.
The key parameters derived from a PK study are:
-
Cmax: The maximum concentration of the drug in the blood.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
Absolute Bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100[10]
The following table shows hypothetical PK data for our compounds:
| Compound ID | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Absolute Bioavailability (F%) |
| LEAD-001 | IV | 2 | 1200 | 0.1 | 1500 | - |
| PO | 10 | 150 | 2.0 | 750 | 10% | |
| MOD-001 | IV | 2 | 1150 | 0.1 | 1450 | - |
| PO | 10 | 450 | 1.5 | 2175 | 30% | |
| MOD-002 | IV | 2 | 1300 | 0.1 | 1600 | - |
| PO | 10 | 800 | 1.0 | 5200 | 65% |
Detailed Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Assay:
-
The test compound is added to the apical (AP) side of the monolayer (representing the gut lumen).
-
Samples are taken from the basolateral (BL) side (representing the blood) at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the AP and BL compartments is quantified by LC-MS/MS.
-
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the filter.
-
C₀ is the initial concentration in the donor chamber.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and absolute bioavailability of a test compound.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model), typically fasted overnight.[11]
-
Dosing:
-
Intravenous (IV) Group: Administer the compound (formulated in a suitable vehicle) via tail vein injection at a low dose (e.g., 1-2 mg/kg).
-
Oral (PO) Group: Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[10][11]
-
Sample Processing: Process the blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC for both IV and PO routes. Calculate the absolute bioavailability (F%) as described previously.[11]
References
- 1. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. tandfonline.com [tandfonline.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. upm-inc.com [upm-inc.com]
- 8. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]
Validation & Comparative
Comparative Analysis of the Thieno[2,3-c]pyridine Scaffold in Kinase Inhibition
A Guide for Researchers and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the 2-Ethyl-7-methylthieno[2,3-c]pyridine scaffold within the broader context of known kinase inhibitors. As of the latest literature review, specific experimental data on the kinase inhibitory activity of this compound is not publicly available. However, the thienopyridine core is a recognized privileged scaffold in medicinal chemistry. Thienopyridines are a class of compounds that have shown diverse biological activities. While some derivatives are known as antiplatelet agents, the thieno[2,3-b]pyridine isomer has been explored for its potential in cancer therapy and kinase inhibition. This guide, therefore, aims to provide a valuable resource for researchers by comparing the structural class of thieno[2,3-c]pyridines with well-established kinase inhibitors, offering insights into the potential of this scaffold and outlining the experimental approaches for its evaluation.
Comparative Analysis of Known Kinase Inhibitors
To provide a framework for evaluating the potential of novel compounds like this compound, the following table summarizes the biochemical potency of several well-characterized kinase inhibitors targeting different kinase families. These inhibitors feature various heterocyclic scaffolds, offering a point of comparison for a potential thieno[2,3-c]pyridine-based inhibitor.
| Kinase Target | Inhibitor | Scaffold Type | IC50 (nM) |
| PIM1 | SGI-1776 | Thienopyridine derivative | 7 |
| CDK2 | Dinaciclib | Pyridopyrimidine | 1 |
| VEGFR2 | Sunitinib | Indolinone | 80 |
| EGFR | Gefitinib | Quinazoline | 2-37 |
| Src | Dasatinib | Aminopyrimidine | 0.5-1.1 |
Note: IC50 values can vary depending on the specific assay conditions.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments essential for characterizing a potential kinase inhibitor.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Add 5 µL of the kinase reaction buffer containing the kinase and substrate to each well of a 384-well plate.
-
Add 50 nL of the serially diluted test compound to the respective wells.
-
To initiate the kinase reaction, add 5 µL of the kinase reaction buffer containing ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining kinase activity using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
Measure the luminescence signal using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][2]
Kinase Selectivity Profiling
This assay assesses the specificity of an inhibitor by testing it against a broad panel of kinases.
Materials:
-
A panel of recombinant human kinases (e.g., the scanMAX panel from Eurofins DiscoverX or similar)
-
Test compound at a fixed concentration (e.g., 1 µM)
-
Assay components as described in the in vitro kinase inhibition assay, adapted for the specific requirements of each kinase in the panel.
Procedure:
-
Perform single-concentration inhibition assays for the test compound against a large panel of kinases.
-
The experimental setup for each kinase is similar to the IC50 determination assay, but only a single, high concentration of the inhibitor is used.
-
Calculate the percentage of inhibition for each kinase at the tested concentration.
-
The results are often presented as a "scan" or "tree spot" diagram, visually representing the inhibitor's activity across the kinome.
-
For kinases showing significant inhibition, full IC50 curves should be determined to quantify the potency of the off-target effects.[3][4][5][6]
Cellular Kinase Inhibition Assay
This assay measures the ability of an inhibitor to engage and inhibit its target kinase within a cellular context.
Materials:
-
Human cancer cell line expressing the target kinase (e.g., a cell line known to be dependent on the kinase for survival).
-
Cell culture medium and supplements.
-
Test compound.
-
Lysis buffer.
-
Antibodies specific for the phosphorylated and total forms of a known downstream substrate of the target kinase.
-
Western blotting or ELISA reagents.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the downstream substrate using Western blotting or ELISA with phospho-specific and total protein antibodies.
-
Quantify the band intensities (for Western blot) or signal (for ELISA).
-
Calculate the ratio of phosphorylated to total substrate at each inhibitor concentration.
-
Plot the percentage of inhibition of substrate phosphorylation against the inhibitor concentration to determine the cellular IC50.[7][8][9][10]
Visualizing Kinase Inhibition Concepts
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in kinase inhibitor research.
Caption: A simplified diagram of the MAPK/ERK signaling cascade, a common pathway regulated by kinases.
Caption: A general workflow for the screening and characterization of novel kinase inhibitors.
Conclusion
While direct experimental evidence for the kinase inhibitory properties of this compound is currently lacking, the thienopyridine scaffold represents an area of interest for the development of novel therapeutics. By employing the rigorous experimental protocols outlined in this guide, researchers can effectively evaluate the potential of this and other novel chemical entities as kinase inhibitors. The provided comparative data for established inhibitors and the visualized workflows offer a valuable framework for these discovery efforts. Future studies are warranted to explore the biological activity of this compound and its derivatives to determine their potential as selective and potent kinase inhibitors for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. courses.edx.org [courses.edx.org]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 5. academic.oup.com [academic.oup.com]
- 6. assayquant.com [assayquant.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-c]pyridine Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) studies on 2-Ethyl-7-methylthieno[2,3-c]pyridine are not extensively available in publicly accessible literature, a broader analysis of the thieno[2,3-c]pyridine scaffold reveals significant potential in the development of novel anticancer agents. This guide provides a comparative analysis of substituted thieno[2,3-c]pyridine analogs, focusing on their anticancer activity, supported by experimental data from recent studies.
Data Presentation: Anticancer Activity of Thieno[2,3-c]pyridine Analogs
Recent research has focused on the synthesis of a series of diethyl 2-(2-(heterocyclic)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6-(5H)-dicarboxylate analogs and their evaluation as potential anticancer agents. The in vitro cytotoxic activity of these compounds was assessed against a panel of human cancer cell lines, including breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO).[1][2][3][4]
The results, summarized in the tables below, highlight the influence of different heterocyclic substituents on the anticancer potency of the thieno[2,3-c]pyridine core.
Table 1: Percentage Growth Inhibition of Thieno[2,3-c]pyridine Analogs at 100 µM Concentration [1][3]
| Compound ID | Heterocyclic Substituent | % Inhibition vs. MCF7 | % Inhibition vs. T47D | % Inhibition vs. HSC3 | % Inhibition vs. RKO |
| 6a | 4-Methylpiperazin-1-yl | 89.11 | 91.23 | 93.45 | 92.18 |
| 6b | 4-Methylpiperidin-1-yl | 85.43 | 88.12 | 89.99 | 87.65 |
| 6c | Piperidin-1-yl | 82.11 | 85.34 | 87.56 | 84.22 |
| 6d | Pyrrolidin-1-yl | 79.87 | 82.45 | 84.11 | 81.98 |
| 6e | Morpholine | 92.54 | 94.32 | 95.87 | 94.76 |
| 6f | 4-Phenylpiperazin-1-yl | 88.76 | 90.87 | 92.43 | 91.54 |
| 6g | 4-(2-Fluorophenyl)piperazin-1-yl | 89.98 | 91.54 | 93.87 | 92.87 |
| 6h | 4-(4-Chlorophenyl)piperazin-1-yl | 90.11 | 92.13 | 94.38 | 93.12 |
| 6i | Thiomorpholine | 95.33 | 96.78 | 97.12 | 96.14 |
| 6j | 4-Acetylpiperazin-1-yl | 87.65 | 89.98 | 91.76 | 90.23 |
| 6k | 4-Hydroxypiperidin-1-yl | 86.32 | 88.76 | 90.12 | 89.45 |
| Cisplatin | (Standard) | 97.41 | 98.12 | 98.54 | 97.98 |
Table 2: IC50 Values (µM) for the Most Potent Thieno[2,3-c]pyridine Analogs [1][2][3][4]
| Compound ID | Heterocyclic Substituent | IC50 vs. HSC3 | IC50 vs. T47D | IC50 vs. RKO | IC50 vs. MCF7 |
| 6a | 4-Methylpiperazin-1-yl | 14.5 | 20.1 | 24.4 | 28.7 |
| 6i | Thiomorpholine | 10.8 | 11.7 | 12.4 | 16.4 |
Structure-Activity Relationship (SAR) Insights
The data reveals key structural features that influence the anticancer activity of these thieno[2,3-c]pyridine analogs:
-
Core Scaffold : The diethyl 2-acetamido-4,7-dihydrothieno[2,3-c]pyridine-3,6-(5H)-dicarboxylate scaffold serves as a viable framework for the development of anticancer agents.
-
Impact of Heterocyclic Substituent : The nature of the heterocyclic ring attached to the acetamido side chain plays a crucial role in determining the cytotoxic potency.
-
Thiomorpholine Moiety : The analog bearing a thiomorpholine substituent (6i ) consistently demonstrated the highest percentage of growth inhibition across all tested cancer cell lines.[1][3] This was further confirmed by its lower IC50 values, indicating it is the most potent compound in this series.[1][2][4]
-
Morpholine vs. Thiomorpholine : The sulfur-containing thiomorpholine ring in compound 6i appears to be more favorable for activity than the oxygen-containing morpholine ring in compound 6e , suggesting that the sulfur atom may be involved in key interactions with the biological target.
-
Piperazine and Piperidine Derivatives : Analogs with substituted piperazine and piperidine rings also exhibited significant, albeit slightly lower, anticancer activity.
Experimental Protocols
Anticancer Screening: MTT Assay
The in vitro cytotoxicity of the synthesized thieno[2,3-c]pyridine analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]
-
Cell Seeding : Human cancer cells (MCF7, T47D, HSC3, and RKO) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment : The cells were then treated with the thieno[2,3-c]pyridine analogs at various concentrations (1 µM, 10 µM, and 100 µM) and incubated for a further 48 hours.
-
MTT Addition : After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization : The formazan crystals formed by viable cells were solubilized by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement : The absorbance of the solubilized formazan was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell growth inhibition was calculated relative to untreated control cells. The IC50 values were determined from the dose-response curves.
Mandatory Visualizations
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Caption: Simplified diagram of Hsp90 inhibition by thieno[2,3-c]pyridine analogs.
Potential Mechanism of Action: Hsp90 Inhibition
The anticancer activity of these thieno[2,3-c]pyridine derivatives may be attributed to the inhibition of Heat Shock Protein 90 (Hsp90).[1][2][4] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. By inhibiting Hsp90, these compounds can lead to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.[1][2][4] Indeed, further studies on the most potent compound, 6i , revealed that it induces G2 phase arrest in the cell cycle.[1][2][4]
Conclusion
The thieno[2,3-c]pyridine scaffold represents a promising starting point for the development of novel anticancer therapeutics. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the heterocyclic substituent at the 2-position of the core structure can significantly modulate cytotoxic potency. In particular, the thiomorpholine-containing analog 6i has emerged as a lead compound worthy of further investigation. Future studies should focus on optimizing this lead structure to enhance its potency and selectivity, as well as on elucidating the precise molecular interactions with its biological target, potentially Hsp90.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anticancer activity of 2-Ethyl-7-methylthieno[2,3-c]pyridine in different cell lines
Comparative Analysis of the Anticancer Efficacy of 2-Ethyl-7-methylthieno[2,3-c]pyridine
A Guide for Researchers in Oncology and Drug Development
This guide provides a comparative overview of the potential anticancer activities of this compound against various cancer cell lines. The analysis is contextualized by comparing its hypothetical efficacy with established anticancer agents, providing a framework for its potential placement in the landscape of cancer therapeutics. The data presented is a synthesized representation based on the known activities of closely related thieno[2,3-c]pyridine and thieno[2,3-b]pyridine derivatives.
Comparative Efficacy Against Various Cancer Cell Lines
The therapeutic potential of a novel anticancer agent is often initially assessed by its ability to inhibit the growth of different cancer cell lines. The following table summarizes the hypothetical 50% inhibitory concentration (IC50) values of this compound in comparison to standard chemotherapeutic drugs, Cisplatin and Paclitaxel. Lower IC50 values are indicative of higher potency. Thieno[2,3-c]pyridine derivatives have shown a broad spectrum of anticancer activity.[1][2] For instance, a thiomorpholine-substituted thieno[2,3-c]pyridine hybrid demonstrated potent inhibition against head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cell lines with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively.[1] Another study on benzothieno[2,3-c]pyridines reported a potent broad-spectrum anticancer activity with GI50 (50% growth inhibition) values ranging from 4 nM to 37 µM across a variety of cell lines.[3]
| Cell Line | Cancer Type | This compound (Hypothetical IC50, µM) | Cisplatin (Typical IC50, µM) | Paclitaxel (Typical IC50, µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 | 5 - 20 | 0.002 - 0.01 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.2 | 10 - 30 | 0.005 - 0.02 |
| HCT116 | Colorectal Carcinoma | 12.4 | 2 - 10 | 0.001 - 0.008 |
| PC-3 | Prostate Cancer | 9.8 | 3 - 15 | 0.003 - 0.015 |
| A549 | Lung Carcinoma | 15.1 | 1 - 8 | 0.001 - 0.005 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes, based on the activity of similar compounds. Values for Cisplatin and Paclitaxel are typical ranges observed in vitro.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Thieno[2,3-b]pyridine and thieno[2,3-c]pyridine derivatives frequently exert their anticancer effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.[4][5]
Apoptosis Induction
Apoptosis is a critical mechanism for eliminating cancerous cells.[6] The ability of a compound to induce apoptosis is a key indicator of its potential as a cancer therapeutic. Studies on related thieno[2,3-b]pyridine compounds have shown a significant increase in the percentage of apoptotic cells in breast cancer cell lines (MDA-MB-231 and MCF-7) following treatment.[7]
Table 2: Comparative Apoptosis Induction in MDA-MB-231 Cells
| Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| Vehicle Control | 2.1 | 3.5 | 5.6 |
| This compound (5 µM) | 15.8 | 22.4 | 38.2 |
| Doxorubicin (1 µM) | 18.2 | 25.1 | 43.3 |
Note: Data for this compound is representative of thieno[2,3-b]pyridine derivatives.[7]
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division, making the cell cycle a prime target for anticancer drugs.[8][9] Thieno[2,3-b]pyridine compounds have been observed to cause cell cycle arrest, particularly at the G2/M phase, in both breast and prostate cancer cell lines.[4][5] This arrest prevents cancer cells from dividing and proliferating. A study on a thieno[2,3-c]pyridine derivative also found it to induce G2 phase arrest.[1][2]
Table 3: Comparative Cell Cycle Analysis in PC-3 Cells
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 65.2 | 15.3 | 19.5 |
| This compound (10 µM) | 20.1 | 10.5 | 69.4 |
| Nocodazole (0.1 µg/mL) | 18.5 | 8.9 | 72.6 |
Note: Data for this compound is representative of thieno[2,3-b]pyridine derivatives.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or control drugs for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][11]
-
Cell Treatment: Cells are treated with the test compound or a control for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[12][13]
-
Cell Treatment and Harvesting: Cells are treated as required and then harvested.
-
Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A for 30 minutes at room temperature in the dark. RNase A is included to ensure that only DNA is stained.[12]
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Visualizations
Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by this compound.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for in vitro validation of anticancer activity.
Logical Relationship of Cell Cycle Arrest and Apoptosis
Caption: Interplay between cell cycle arrest and apoptosis induction.
References
- 1. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Assays [merckmillipore.com]
- 7. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 9. miltenyibiotec.com [miltenyibiotec.com]
- 10. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 11. biocompare.com [biocompare.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. revvity.com [revvity.com]
Benchmarking the Photophysical Properties of Thieno[2,3-c]pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of thieno[2,3-c]pyridine derivatives, a class of heterocyclic compounds with growing interest in materials science and pharmaceutical research. Due to the limited availability of published data for 2-Ethyl-7-methylthieno[2,3-c]pyridine, this guide utilizes a closely related, well-characterized thieno[3,2-c]pyridine derivative as a representative example to benchmark its performance against commonly used fluorescent probes. The data presented herein is supported by detailed experimental protocols to assist researchers in their own investigations.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of a representative thieno[3,2-c]pyridine derivative against established fluorescent dyes frequently used in drug development and bioimaging. This comparison highlights the potential of the thienopyridine scaffold as a novel fluorophore.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) | Solvent |
| Thieno[3,2-c]pyridine Derivative * | 392 | 511 | 119 | Not Reported | Not Reported | Not Reported | Chloroform |
| Fluorescein | 490 | 514 | 24 | ~90,000 | 0.95 | ~4.0 | 0.1 M NaOH |
| Rhodamine B | 554 | 575 | 21 | ~105,000 | 0.31 | ~1.7 | Ethanol |
| BODIPY FL | 503 | 512 | 9 | ~80,000 | 0.97 | ~5.7 | Methanol |
*Data for the thieno[3,2-c]pyridine derivative is based on a representative compound from the literature to illustrate the general properties of this class of molecules. Specific values will vary depending on the substitution pattern.
Experimental Protocols
The accurate determination of photophysical properties is crucial for the evaluation of fluorescent probes. Below are detailed methodologies for key experiments.
Determination of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and fluorescence emission.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the compound in a spectroscopic grade solvent (e.g., chloroform, ethanol, DMSO) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectroscopy: Use a UV-Visible spectrophotometer to scan the absorbance of the sample over a relevant wavelength range (e.g., 200-800 nm). The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).
-
Fluorescence Spectroscopy: Use a spectrofluorometer to measure the fluorescence emission spectrum. The sample is excited at its absorption maximum (λabs), and the emission is scanned over a longer wavelength range. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
Determination of Molar Extinction Coefficient (ε)
Objective: To quantify the light-absorbing capability of the compound at a specific wavelength.
Methodology:
-
Sample Preparation: Prepare a series of solutions of the compound with known concentrations in a spectroscopic grade solvent.
-
Absorption Measurement: Measure the absorbance of each solution at the absorption maximum (λabs) using a UV-Visible spectrophotometer.
-
Calculation: According to the Beer-Lambert law (A = εcl), plot a graph of absorbance (A) versus concentration (c). The molar extinction coefficient (ε) is determined from the slope of the linear fit of this plot (slope = ε × l, where l is the path length of the cuvette, typically 1 cm).
Determination of Fluorescence Quantum Yield (ΦF)
Objective: To measure the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the test compound (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Sample Preparation: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to minimize re-absorption effects.
-
Data Acquisition:
-
Measure the UV-Vis absorbance spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
-
Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std × (Isample / Istd) × (Astd / Asample) × (ηsample2 / ηstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Determination of Fluorescence Lifetime (τ)
Objective: To measure the average time a molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Data Acquisition:
-
The sample is excited with a high-repetition-rate pulsed laser.
-
The detector measures the arrival time of single emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is built up over many excitation-emission cycles, which represents the fluorescence decay profile.
-
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of a novel thieno[2,3-c]pyridine derivative as a fluorescent probe for cellular imaging.
Caption: Experimental workflow for developing a novel thienopyridine fluorescent probe.
A Comparative Analysis of 2-Ethyl-7-methylthieno[2,3-c]pyridine and Clopidogrel on In Vitro and In Vivo Platelet Aggregation
Introduction
This guide provides a comparative overview of the hypothetical antiplatelet agent, 2-Ethyl-7-methylthieno[2,3-c]pyridine, and the established drug, Clopidogrel. Thienopyridines are a class of drugs known for their antiplatelet activity, primarily through the inhibition of the P2Y12 receptor. Due to the limited publicly available data on this compound, this guide utilizes a hypothetical dataset to illustrate its potential efficacy in comparison to Clopidogrel, a widely used P2Y12 inhibitor. The experimental data for Clopidogrel is based on established findings in the scientific literature. This document is intended for researchers and professionals in drug development to highlight key assays and potential performance benchmarks for novel antiplatelet compounds.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activities of this compound (hypothetical data) and Clopidogrel.
| Parameter | This compound (Hypothetical Data) | Clopidogrel (Active Metabolite) |
| In Vitro Activity | ||
| ADP-induced Aggregation (IC₅₀) | 0.8 µM | 1.9 µM[1] |
| Collagen-induced Aggregation (% inhibition at 10 µM) | 65% | ~50% (Potentiated by aspirin)[2][3] |
| In Vivo Activity | ||
| FeCl₃-induced Thrombosis (Occlusion Time, min) | 25 minutes (at 5 mg/kg) | Significantly prolonged (e.g., >30 min at 5 mg/kg)[4][5] |
| Bleeding Time (Fold Increase) | 2.5x (at 5 mg/kg) | 2-3x (at 5 mg/kg)[2] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is drawn from healthy human volunteers into tubes containing 3.2% sodium citrate.
-
The blood is centrifuged at 200 x g for 15 minutes at room temperature to separate the PRP.[6]
-
The PRP is carefully collected, and the remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.
2. Aggregation Measurement:
-
Platelet aggregation is measured using a light transmission aggregometer.[7]
-
PRP is placed in a cuvette with a stir bar and incubated at 37°C.
-
The test compound (this compound or Clopidogrel's active metabolite) or vehicle is added to the PRP and incubated for a specified time.
-
An agonist, such as Adenosine Diphosphate (ADP) or collagen, is added to induce aggregation.
-
The change in light transmission through the PRP is recorded over time as platelets aggregate. The maximum aggregation is compared to the vehicle control to determine the percent inhibition.
In Vivo Ferric Chloride (FeCl₃)-Induced Thrombosis Model
This model assesses the antithrombotic effect of a compound in a living organism.[8][9]
1. Animal Preparation:
-
Mice are anesthetized, and the carotid artery is surgically exposed.
-
A baseline blood flow is measured using a Doppler flow probe.
2. Thrombus Induction:
-
A piece of filter paper saturated with a ferric chloride (FeCl₃) solution (typically 5-10%) is applied to the surface of the carotid artery for a few minutes.[10]
-
The FeCl₃ induces oxidative injury to the endothelial cells, initiating thrombus formation.
3. Data Collection:
-
Blood flow is monitored continuously.
-
The time to complete occlusion of the artery by the thrombus is recorded.
-
The test compound or vehicle is administered (e.g., orally or intravenously) at a specified time before the FeCl₃ application. The occlusion times in the treated groups are compared to the vehicle group to determine the antithrombotic efficacy.
Visualizations
Signaling Pathway
The presumed mechanism of action for thienopyridine derivatives involves the irreversible inhibition of the P2Y12 receptor, a key player in platelet activation.
Caption: P2Y12 receptor signaling pathway in platelets and the inhibitory action of thienopyridines.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the in vitro and in vivo antiplatelet activity of a test compound.
Caption: Workflow for in vitro and in vivo evaluation of antiplatelet compounds.
References
- 1. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antiaggregating and antithrombotic activity of clopidogrel is potentiated by aspirin in several experimental models in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent low dose platelet inhibitory effects of clopidogrel and aspirin on coronary thrombus formation in an animal model of acute unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Different Doses of Acetylsalicylic Acid on the Antithrombotic Activity of Clopidogrel in a Mouse Arterial Thrombosis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Thieno[2,3-c]pyridine Derivatives: A Look at Preclinical Anticancer Potential in the Absence of Head-to-Head Clinical Data
A comprehensive head-to-head comparison of the novel investigational compound 2-Ethyl-7-methylthieno[2,3-c]pyridine with standard-of-care drugs is not currently possible due to a lack of available pharmacological data and clinical studies for this specific molecule. Research into the therapeutic potential of the broader class of thieno[2,3-c]pyridine derivatives is in the nascent stages, with some compounds showing promise in preclinical cancer studies. This guide synthesizes the available preclinical data for select thieno[2,3-c]pyridine derivatives and outlines the current standard-of-care drugs for the relevant cancer types, highlighting the significant data gap that precludes a direct comparative analysis at this time.
Emerging Thieno[2,3-c]pyridine Derivatives in Oncology Research
Recent preclinical studies have focused on the anticancer properties of certain thieno[2,3-c]pyridine derivatives, identifying potential mechanisms of action and evaluating their efficacy in various cancer cell lines. Two notable examples from this class are a potential Heat Shock Protein 90 (Hsp90) inhibitor, designated as compound 6i , and a Cytochrome P450 17A1 (CYP17) inhibitor, referred to as compound 5c .
Compound 6i: An Investigational Hsp90 Inhibitor
Compound 6i has been investigated for its potential to inhibit Hsp90, a molecular chaperone that is crucial for the stability and function of numerous proteins involved in cancer cell growth and survival.[1] Inhibition of Hsp90 can lead to the degradation of these client proteins, thereby inducing cancer cell death.
Preclinical evaluations of compound 6i have demonstrated its cytotoxic effects against a panel of human cancer cell lines, including breast, head and neck, and colorectal cancer.[1] The in vitro efficacy of this compound, as measured by the half-maximal inhibitory concentration (IC₅₀), is summarized in the table below. For context, the study included cisplatin, a widely used chemotherapy drug, as a point of reference.
| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Standard of Care Reference |
| Compound 6i | HSC3 (Head and Neck) | 10.8 | Cisplatin |
| T47D (Breast) | 11.7 | Doxorubicin, Paclitaxel | |
| RKO (Colorectal) | 12.4 | 5-Fluorouracil, Oxaliplatin | |
| MCF7 (Breast) | 16.4 | Doxorubicin, Paclitaxel |
Compound 5c: An Investigational CYP17 Inhibitor
Another area of investigation for thieno[2,3-c]pyridine derivatives is the inhibition of CYP17, an enzyme critical for the biosynthesis of androgens that fuel the growth of prostate cancer. Compound 5c, a benzothieno[2,3-c]pyridine derivative, has shown potent activity as a non-steroidal CYP17 inhibitor in preclinical models of prostate cancer. The primary standard-of-care CYP17 inhibitor for castration-resistant prostate cancer is Abiraterone Acetate.[2][3][4]
A direct head-to-head study comparing the efficacy of compound 5c with Abiraterone Acetate has not been identified in the available literature.
Current Standard-of-Care Drugs
A direct comparison with this compound or its more studied derivatives is not feasible without dedicated comparative studies. However, for the cancer types against which these derivatives have shown preclinical activity, the current standard-of-care therapies are well-established and include a variety of cytotoxic and targeted agents.
| Cancer Type | Standard-of-Care Drugs |
| Breast Cancer | Doxorubicin, Paclitaxel, Docetaxel, Capecitabine, Cyclophosphamide, Trastuzumab (for HER2-positive), Tamoxifen/Aromatase Inhibitors (for HR-positive)[5][6][7][8] |
| Head and Neck Cancer | Cisplatin, Carboplatin, 5-Fluorouracil, Cetuximab, Pembrolizumab, Nivolumab[9][10][11][12] |
| Colorectal Cancer | 5-Fluorouracil, Capecitabine, Oxaliplatin, Irinotecan, Bevacizumab, Cetuximab, Panitumumab[13][14][15][16] |
| Prostate Cancer (Castration-Resistant) | Abiraterone Acetate, Enzalutamide, Docetaxel, Cabazitaxel[17][18][19][20] |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the preclinical evaluation of thieno[2,3-c]pyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the thieno[2,3-c]pyridine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][21]
-
Cell Culture: Human cancer cell lines (e.g., MCF7, T47D, HSC3, RKO) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (e.g., compound 6i) and a standard drug (e.g., cisplatin) for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, the media was removed, and MTT solution was added to each well. The plates were then incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well was measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.
Visualizing the Pathways
To better understand the mechanisms of action for the investigational thieno[2,3-c]pyridine derivatives, the following diagrams illustrate the targeted signaling pathways.
Caption: Proposed mechanism of Hsp90 inhibition by a thieno[2,3-c]pyridine derivative.
Caption: Proposed mechanism of CYP17 inhibition by a thieno[2,3-c]pyridine derivative.
Caption: General workflow for in vitro anticancer drug screening using the MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. CYP17 inhibitors in prostate cancer: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Popular Cyp17 Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cancer.ca [cancer.ca]
- 6. resources.healthgrades.com [resources.healthgrades.com]
- 7. Drugs Approved for Breast Cancer - NCI [cancer.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. mskcc.org [mskcc.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Review of Current and Future Medical Treatments in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drugs Approved for Head and Neck Cancer - NCI [cancer.gov]
- 13. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 14. Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drugs Approved for Colon and Rectal Cancer - NCI [cancer.gov]
- 16. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 17. Drugs Approved for Prostate Cancer - NCI [cancer.gov]
- 18. Prostate Cancer Treatment & Management: Approach Considerations, Localized Prostate Cancer, Management of Advanced and Metastatic Disease [emedicine.medscape.com]
- 19. Initial Treatment of Prostate Cancer, by Stage and Risk Group | American Cancer Society [cancer.org]
- 20. Prostate Cancer Treatment - NCI [cancer.gov]
- 21. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3- c]pyridine Derivatives as Hsp90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Kinase Selectivity of 2-Ethyl-7-methylthieno[2,3-c]pyridine: A Comparative Guide
Introduction
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, a large family of enzymes that regulate cellular signaling pathways, are attractive therapeutic targets. However, achieving selectivity remains a significant challenge due to the highly conserved nature of their ATP-binding sites. Off-target kinase inhibition can lead to unforeseen side effects and toxicities. Therefore, rigorous evaluation of a compound's selectivity across the human kinome is a critical step in preclinical development.
This guide provides a comparative analysis of the kinase selectivity of a hypothetical compound, 2-Ethyl-7-methylthieno[2,3-c]pyridine (hereafter referred to as Compound-X), against a panel of well-characterized kinase inhibitors. While specific experimental data for Compound-X is not publicly available, this document serves as a template for how such an evaluation would be conducted and presented. The methodologies and data formats are based on established practices in the field of kinase inhibitor profiling.
Kinase Selectivity Profile: A Comparative Analysis
To assess the selectivity of a novel compound, its inhibitory activity is typically tested against a broad panel of kinases. The results are often presented as the percentage of remaining kinase activity at a specific concentration of the inhibitor, or as IC50/Ki values. A highly selective inhibitor will potently inhibit its intended target while showing minimal activity against other kinases.
Below is a hypothetical dataset comparing the inhibitory activity of Compound-X against three well-known kinase inhibitors: Staurosporine (a broad-spectrum inhibitor), Sunitinib (a multi-targeted receptor tyrosine kinase inhibitor), and Lapatinib (a dual EGFR/HER2 inhibitor). The data is presented as the percentage of kinase activity remaining at a 1 µM concentration of each compound.
| Kinase Target | Compound-X (% Activity) | Staurosporine (% Activity) | Sunitinib (% Activity) | Lapatinib (% Activity) |
| EGFR | 85 | 5 | 20 | 10 |
| HER2/ErbB2 | 92 | 8 | 35 | 15 |
| VEGFR2 | 15 | 12 | 5 | 75 |
| PDGFRβ | 20 | 15 | 10 | 80 |
| c-Kit | 30 | 10 | 8 | 85 |
| ABL1 | 75 | 25 | 40 | 90 |
| SRC | 60 | 20 | 50 | 88 |
| CDK2/cyclin A | 95 | 30 | 85 | 95 |
| p38α/MAPK14 | 88 | 40 | 70 | 92 |
| MEK1/MAP2K1 | 98 | 60 | 90 | 98 |
Interpretation of Data:
In this hypothetical scenario, Compound-X demonstrates notable selectivity for VEGFR2 and PDGFRβ, with minimal inhibition of other kinases in the panel. This profile suggests that Compound-X could be a promising candidate for therapies targeting angiogenesis and certain types of cancers driven by these kinases. In contrast, Staurosporine shows broad inhibition across most of the kinases, highlighting its non-selective nature. Sunitinib displays potent inhibition of its known targets (VEGFR2, PDGFRβ, c-Kit), while Lapatinib is highly selective for EGFR and HER2.
Experimental Protocols
The following is a detailed methodology for an in vitro kinase inhibition assay, which is a standard method for determining the selectivity of a compound.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a radiometric filter-binding assay to measure the inhibition of kinase activity.[1][2]
Materials:
-
Recombinant human kinases
-
Peptide or protein substrates specific to each kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
[γ-³³P]ATP
-
Test compounds (dissolved in DMSO)
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation: For each kinase, prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Assay Initiation: In a 96-well plate, add the test compound dilutions. Add the kinase/substrate mixture to each well to initiate the reaction. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
ATP Addition: Add [γ-³³P]ATP to each well to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate determination of inhibitory potency.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Detection: After drying the plates, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are determined by fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving VEGFR2 and PDGFRβ, the hypothetical targets of Compound-X.
Caption: Simplified VEGFR2 and PDGFRβ signaling pathway and the inhibitory action of Compound-X.
Experimental Workflow
The following diagram outlines the workflow for the in vitro kinase selectivity profiling assay.
Caption: Workflow for the radiometric in vitro kinase inhibition assay.
The comprehensive evaluation of a compound's kinase selectivity is paramount in the early stages of drug discovery. While the data for this compound (Compound-X) presented here is hypothetical, it illustrates the standard procedures and data presentation required to assess the selectivity profile of a novel kinase inhibitor. A favorable selectivity profile, such as the one hypothetically demonstrated by Compound-X for VEGFR2 and PDGFRβ, can provide a strong rationale for further preclinical and clinical development. The detailed experimental protocols and workflows provided in this guide offer a robust framework for conducting such evaluations.
References
Safety Operating Guide
Safe Disposal of 2-Ethyl-7-methylthieno[2,3-c]pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for the safe disposal of 2-Ethyl-7-methylthieno[2,3-c]pyridine, a member of the thienopyridine class of compounds. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Thienopyridine derivatives are recognized for their biological activity and are integral to various research and development endeavors. However, they also present potential hazards, including flammability, toxicity upon ingestion, inhalation, or skin contact, and the potential for serious eye and skin irritation.[1][2][3] Furthermore, these compounds can be harmful to aquatic life with long-lasting effects, making responsible disposal a critical concern.[1]
Hazard Profile and Safety Summary
Before initiating any disposal protocol, it is essential to be fully aware of the hazards associated with this compound and related thienopyridine compounds. The following table summarizes the key hazard information gathered from safety data sheets of analogous chemicals.
| Hazard Classification | Description | Primary Precautions |
| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[4] | Keep away from heat, sparks, open flames, and hot surfaces.[1][5][6] Use spark-proof tools and explosion-proof equipment.[1][4] |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[2] | Avoid breathing vapors or mist. Do not ingest. Avoid contact with skin and eyes.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns with prolonged contact.[2] | Wear appropriate protective gloves and clothing.[2][6][7] |
| Eye Damage/Irritation | Causes serious eye irritation and may cause eye burns.[2] | Wear chemical safety goggles or a face shield.[2][7] |
| Environmental Hazard | Toxic to aquatic organisms, with potentially long-term adverse effects in the environment. | Do not allow to enter drains or waterways.[1][6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be conducted in a designated and well-ventilated area, such as a fume hood.
Personnel Protective Equipment (PPE) Required:
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Safety goggles and a face shield
-
Flame-retardant laboratory coat
-
Closed-toe shoes
Materials Required:
-
Designated, labeled, and sealed hazardous waste container
-
Inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent)
-
Two plastic bags for contaminated materials
-
pH paper (if applicable, for assessing potential for reaction)
Procedure:
-
Segregation and Labeling:
-
Ensure that the waste container for this compound is clearly and accurately labeled with the chemical name and associated hazard symbols (flammable, toxic, irritant).
-
Do not mix this waste with other incompatible chemical waste streams.
-
-
Handling and Transfer:
-
Decontamination of Empty Containers:
-
Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the rinsate as hazardous waste and add it to the designated waste container.
-
Once decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glassware or plasticware.
-
-
Management of Spills:
-
In the event of a spill, immediately alert personnel in the vicinity and evacuate if necessary.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.[5][8]
-
Once the liquid is fully absorbed, carefully collect the material using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from heat and incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound by pouring it down the drain or into the regular trash.[1][6]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
